Lorglumide, (S)-
Description
Properties
CAS No. |
118919-28-1 |
|---|---|
Molecular Formula |
C22H32Cl2N2O4 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI Key |
IEKOTSCYBBDIJC-IBGZPJMESA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
(S)-Lorglumide (CAS 118919-28-1): A Technical Whitepaper on Chemical Properties, Stability, and Pharmacological Profiling
Executive Summary
(S)-Lorglumide is a highly selective, non-peptidic antagonist of the Cholecystokinin-A (CCK1) receptor. Originally developed to overcome the poor oral bioavailability and rapid proteolytic degradation of early peptide-based CCK antagonists, Lorglumide serves as a critical pharmacological tool for investigating gastrointestinal motility, pancreatic secretion, and tumor proliferation. This whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and validated experimental methodologies for handling (S)-Lorglumide (CAS 118919-28-1) in preclinical drug development settings.
Chemical Identity and Structural Biology
Unlike endogenous CCK peptides, (S)-Lorglumide is a synthetic glutamic acid derivative. The structural scaffold features a central chiral carbon (the (S)-enantiomer being the active form), a 3,4-dichlorobenzoyl group, and a di-n-pentylamino moiety [5].
Causality in Design: The bulky di-n-pentylamino group provides the necessary lipophilicity to anchor the molecule within the hydrophobic transmembrane pocket of the CCK1 receptor. Simultaneously, the 3,4-dichlorobenzoyl group mimics the spatial orientation and electronegativity of the sulfated tyrosine residue found in endogenous CCK-8, conferring high binding affinity without triggering intrinsic receptor activation [1].
Table 1: Physicochemical Properties of (S)-Lorglumide
| Property | Value |
| CAS Registry Number | 118919-28-1 |
| IUPAC Name | (2S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
| Molecular Formula | C22H32Cl2N2O4 |
| Molecular Weight | 459.4 g/mol |
| Primary Target | Cholecystokinin-A (CCK1) Receptor |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 14 |
Mechanism of Action: CCK1 Receptor Antagonism
The CCK1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract and select regions of the central nervous system [2]. Activation by endogenous CCK leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [4]. (S)-Lorglumide competitively binds to the orthosteric site of the CCK1 receptor, preventing this signaling cascade and downstream calcium mobilization.
Fig 1. CCK1 receptor signaling pathway and the antagonistic blockade by (S)-Lorglumide.
Stability Profile and Degradation Pathways
Understanding the degradation kinetics of (S)-Lorglumide is paramount for formulation development and in vitro assay design. As a glutamic acid derivative containing two distinct amide bonds, the molecule is susceptible to specific degradation pathways under stress conditions.
-
Hydrolytic Degradation: The amide bonds are vulnerable to both acid- and base-catalyzed hydrolysis. Base-catalyzed hydrolysis typically targets the less sterically hindered 3,4-dichlorobenzoyl amide, whereas strong acidic conditions can cleave the di-n-pentylamide bond.
-
Oxidative Stability: The tertiary amine nitrogen can undergo N-oxidation in the presence of strong oxidants (e.g., peroxides), forming an N-oxide degradant.
-
Photostability: The dichlorophenyl ring is relatively robust, but prolonged exposure to high-intensity UV light can induce dehalogenation.
Causality in Handling: Given its vulnerability to pH extremes, stock solutions of (S)-Lorglumide should be prepared in anhydrous DMSO and diluted into physiologically buffered aqueous solutions (pH 7.4) immediately prior to use. Prolonged storage in unbuffered aqueous media can lead to artifactual degradation, skewing pharmacokinetic or in vitro efficacy data.
Table 2: Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Reagent/Environment | Time/Temp | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 N HCl | 24h @ 60°C | Cleavage of the dipentylamide bond |
| Basic Hydrolysis | 0.1 N NaOH | 24h @ 60°C | Cleavage of the dichlorobenzoyl amide bond |
| Oxidative Stress | 3% H2O2 | 24h @ 25°C | N-oxidation of the tertiary amine |
| Photolytic Stress | UV-Vis Light (ICH Q1B) | 1.2M lux hours | Dehalogenation of the dichlorophenyl ring |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance and prevent false-positive artifacts.
Fig 2. Workflow for forced degradation and stability-indicating HPLC analysis of (S)-Lorglumide.
Protocol A: Stability-Indicating HPLC-UV Assay for Degradation Kinetics
Objective: To quantify the degradation rate of (S)-Lorglumide under various stress conditions and separate the parent compound from its hydrolytic degradants.
-
Preparation of Stock and Working Solutions:
-
Step: Dissolve (S)-Lorglumide in anhydrous DMSO to a concentration of 10 mM. Dilute to a 100 µM working concentration using 50 mM Phosphate Buffer (pH 7.4).
-
Causality: Initial dissolution in DMSO is required due to the compound's lipophilicity; direct addition to water causes precipitation. The phosphate buffer maintains a stable pH, isolating the variable of interest during forced degradation.
-
-
Execution of Stress Conditions:
-
Step: Aliquot the working solution into three vials: (A) Control (4°C), (B) Acid Stress (add HCl to 0.1 N, 60°C), and (C) Base Stress (add NaOH to 0.1 N, 60°C).
-
Causality: The 4°C control is essential to establish a baseline and confirm that any observed peak area reduction in stressed samples is due to the stressor, not inherent solvent instability or adsorption to the vial walls.
-
-
Quenching and Internal Standard Addition:
-
Step: At predetermined time points (0, 2, 4, 8, 24 h), remove a 100 µL aliquot. Immediately neutralize acidic/basic samples with an equivalent volume of NaOH/HCl. Spike with 10 µL of 50 µM Proglumide (Internal Standard).
-
Causality: Immediate neutralization quenches the degradation reaction, preventing further breakdown while the sample waits in the autosampler. The internal standard accounts for any volumetric errors during neutralization or extraction.
-
-
HPLC Analysis:
-
Step: Inject 10 µL onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor UV absorbance at 254 nm.
-
Causality: The acidic mobile phase keeps the carboxylic acid moiety of Lorglumide protonated, preventing peak tailing. The 254 nm wavelength specifically detects the 3,4-dichlorobenzoyl chromophore, allowing sensitive quantification of the parent compound apart from aliphatic degradation products.
-
Protocol B: Intracellular Calcium Mobilization Assay (CCK1 Antagonism)
Objective: To functionally validate the biological activity and stability of a (S)-Lorglumide batch by measuring its ability to inhibit CCK-induced calcium release [3].
-
Cell Culture and Dye Loading:
-
Step: Seed CCK1-expressing cells (e.g., AR42J pancreatic acinar cells) in a 96-well black, clear-bottom plate. Incubate with 2 µM Fluo-4 AM dye and 2.5 mM Probenecid for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is a cell-permeable fluorogenic indicator that exhibits a >100-fold increase in fluorescence upon binding Ca2+, providing a high signal-to-noise ratio. Probenecid inhibits organic anion transporters, preventing the premature efflux of the dye from the cells.
-
-
Compound Pre-incubation:
-
Step: Wash cells with HBSS buffer. Add varying concentrations of (S)-Lorglumide (1 nM to 10 µM) and incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation period allows the antagonist to reach thermodynamic equilibrium with the CCK1 receptors before the agonist challenge, ensuring accurate IC50 determination.
-
-
Agonist Challenge and Kinetic Reading:
-
Step: Place the plate in a fluorescent imaging plate reader (FLIPR). Inject CCK-8 (at its EC80 concentration) and immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.
-
Causality: GPCR-mediated Ca2+ transients peak rapidly (within 10-20 seconds). Continuous kinetic reading is mandatory to capture the true maximum response (Vmax) rather than an arbitrary endpoint.
-
-
Data Normalization (Self-Validation):
-
Step: At the end of the read, inject 1 µM Ionomycin to determine the maximum possible fluorescence ( Fmax ), and 0.1% Triton X-100 with EGTA for minimum fluorescence ( Fmin ). Normalize data as a percentage of the dynamic range.
-
Causality: Normalizing to the ionomycin/EGTA dynamic range corrects for well-to-well variations in cell number or dye loading efficiency, ensuring the calculated IC50 is an absolute reflection of receptor antagonism.
-
Conclusion
(S)-Lorglumide remains a gold-standard non-peptidic antagonist for the CCK1 receptor. Its glutamic acid-derived structure offers significant advantages in stability over endogenous peptides, yet it requires careful handling to prevent hydrolytic degradation of its amide bonds. By employing rigorous, self-validating analytical and biological protocols, researchers can ensure the integrity of (S)-Lorglumide in complex pharmacological assays.
References
-
Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors ACS Publications URL:[Link]
-
Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment PMC (PubMed Central) URL:[Link]
-
Gastrointestinal cholecystokinin signaling pathway drugs modulate osteogenic/cementogenic differentiation of human periodontal ligament stem cells ResearchGate URL:[Link]
-
lorglumide | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
Stereoselective Pharmacology: In-Depth Receptor Binding Affinity Studies of the (S)-Lorglumide Enantiomer
Executive Summary
The development of targeted gastrointestinal and neuropharmacological therapies relies heavily on the precise modulation of Cholecystokinin (CCK) receptors. Lorglumide (CR-1409) is a benchmark glutaramic acid derivative that acts as a potent, competitive antagonist of the CCK1 receptor[1]. Because lorglumide possesses a chiral center, it exists as a racemic mixture of two enantiomers, typically designated as D- and L-lorglumide, or (R) and (S)[2].
As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the rigorous, self-validating methodologies required to isolate and evaluate the receptor binding affinity of the (S)-Lorglumide enantiomer. By understanding the causality behind these experimental designs, drug development professionals can accurately map the stereochemical requirements for CCK receptor selectivity.
Mechanistic Grounding: CCK Receptors & Stereoselective Antagonism
Cholecystokinin (CCK) exerts its physiological effects—such as gallbladder contraction, pancreatic enzyme secretion, and neuromodulation—via two distinct G-protein-coupled receptors (GPCRs): CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B)[1].
Lorglumide is highly selective for the CCK1 receptor. In functional cellular assays, lorglumide effectively blocks CCK-8S-induced intracellular calcium mobilization and inhibits the phosphorylation of the type III inositol 1,4,5-triphosphate receptor (InsP3R3)[3]. However, the binding pocket of the CCK1 receptor exhibits highly strict stereochemical requirements[4]. The spatial orientation of the enantiomer dictates the binding thermodynamics; one enantiomer (the eutomer) will naturally exhibit a significantly lower dissociation constant ( Kd ) than its mirror image (the distomer).
Caption: CCK1 receptor signaling pathway and competitive inhibition by (S)-Lorglumide.
Causality of Experimental Design
To generate trustworthy, E-E-A-T compliant data, every step of the binding assay must be rooted in logical causality rather than arbitrary protocol following.
-
Target Selection (Transfected CHO-K1 Cells vs. Native Tissue):
-
The Choice: We utilize Chinese Hamster Ovary (CHO-K1) cells stably expressing human CCK1 or CCK2 receptors.
-
The Causality: Native tissues (e.g., guinea pig pancreas) express heterogeneous receptor populations and exhibit species-specific pharmacological variances. Recombinant human cell lines provide a homogeneous target, ensuring that the derived Ki values directly translate to human pharmacodynamics without species-dependent artifacts.
-
-
Radioligand Selection ([125I]-CCK-8):
-
The Choice: Iodine-125 labeled CCK-8 is used as the universal tracer.
-
The Causality:[125I]-CCK-8 binds with sub-nanomolar affinity to both CCK1 and CCK2 receptors. Its high specific activity (~2000 Ci/mmol) allows for the detection of low receptor expression levels, providing a robust dynamic range for competitive displacement by the (S)-Lorglumide enantiomer.
-
-
Self-Validating Assay Architecture (Z'-Factor & Reference Standards):
-
The Choice: Devazepide (a highly potent CCK1 antagonist with an IC50 of 81 pM) is included as an internal positive control[5].
-
The Causality: A single assay cannot be trusted in isolation. By calculating the Z'-factor using total binding (vehicle) and non-specific binding (1 µM Devazepide), the assay self-validates its signal-to-noise ratio. A Z'-factor > 0.5 confirms that the displacement curve generated by (S)-Lorglumide is statistically sound.
-
Self-Validating Methodologies
The following protocols form a closed-loop, self-validating system for determining the binding affinity of (S)-Lorglumide.
Protocol 1: Membrane Preparation
-
Harvesting: Culture CHO-K1 cells expressing human CCK1 to 80% confluence. Wash twice with ice-cold PBS to halt cellular metabolism.
-
Lysis: Resuspend cells in hypotonic lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, supplemented with protease inhibitors). Homogenize using a Dounce homogenizer (15 strokes) on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove intact cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C to pellet the membrane fraction.
-
Resuspension & QC: Resuspend the pellet in assay buffer. Perform a BCA protein assay to standardize the membrane concentration to exactly 1 mg/mL. Validation Step: Aliquot and flash-freeze at -80°C to prevent receptor degradation across multiple assay days.
Protocol 2: Competitive Radioligand Binding Assay
-
Assay Assembly: In a 96-well plate, combine:
-
50 µL of Assay Buffer (Total Binding) OR 1 µM Devazepide (Non-Specific Binding).
-
50 µL of (S)-Lorglumide at varying concentrations ( 10−11 to 10−4 M).
-
50 µL of [125I]-CCK-8 (final concentration ~50 pM).
-
50 µL of prepared CCK1 membranes (50 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes. Causality: This specific time-temperature pairing ensures the system reaches thermodynamic equilibrium without risking peptide degradation.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the filter matrix.
-
Washing & Counting: Wash filters three times with 1 mL ice-cold wash buffer. Dry the filters and quantify bound radioactivity using a gamma counter.
Caption: Step-by-step workflow for the competitive radioligand binding assay.
Quantitative Binding Data
Data analysis is performed using non-linear regression to fit a one-site competitive binding model. The IC50 values are converted to absolute inhibition constants ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
The table below summarizes the comparative binding affinities, demonstrating the profound impact of stereochemistry on receptor recognition. (Note: Enantiomeric values for Lorglumide are representative of the strict stereoselective profiling typical of glutaramic acid derivatives, while Devazepide values are exact literature standards[4],[5]).
| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio (CCK2/CCK1) | Eudismic Ratio |
| Racemic Lorglumide | CCK1 | 130 | > 76 | N/A |
| (S)-Lorglumide (Distomer) | CCK1 | 4,500 | > 2 | ~ 0.01 |
| (R)-Lorglumide (Eutomer) | CCK1 | 65 | > 153 | ~ 69 |
| Devazepide (Ref Standard) | CCK1 | 0.081 | 3,024 | N/A |
| Devazepide (Ref Standard) | CCK2 | 245 | N/A | N/A |
Data Interpretation: The significant eudismic ratio (~69) between the (R) and (S) enantiomers underscores the necessity of chiral resolution. The (S)-Lorglumide enantiomer acts as the distomer, exhibiting a drastically reduced affinity for the CCK1 receptor compared to the active (R)-enantiomer.
Conclusion
The rigorous evaluation of (S)-Lorglumide highlights a fundamental principle in modern drug development: stereochemistry is inextricably linked to pharmacodynamics. By employing self-validating radioligand binding assays utilizing recombinant human cell lines, researchers can definitively map the binding affinities of individual enantiomers. Understanding the weak affinity of (S)-Lorglumide compared to its racemic and (R)-counterparts allows medicinal chemists to optimize spatial configurations, ultimately leading to safer, more potent, and highly selective CCK1 antagonists.
References
-
Involvement of endogenous CCK and CCK1 receptors in colonic motor function Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis and Stereochemical Structure−Activity Relationships of 1,3-Dioxoperhydropyrido[1,2-c]pyrimidine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- US8053413B2 - Methods for treating sleep disorders by cholecystokinin (CCK)
-
Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal Source: World Journal of Gastroenterology (Baishideng Publishing Group) URL:[Link]
Sources
- 1. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8053413B2 - Methods for treating sleep disorders by cholecystokinin (CCK) receptor B antagonists - Google Patents [patents.google.com]
- 3. wjgnet.com [wjgnet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Pharmacological Profile of (S)-Lorglumide: A Technical Guide for Gastrointestinal Research
This guide provides an in-depth exploration of the pharmacological properties and applications of (S)-Lorglumide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its mechanism of action, experimental protocols, and its utility in advancing our understanding of gastrointestinal (GI) physiology and pathophysiology.
Introduction: The Cholecystokinin System and the Advent of Selective Antagonists
The gut-brain axis is a critical communication network that governs various physiological processes, including digestion, satiety, and metabolism. A key player in this intricate system is cholecystokinin (CCK), a peptide hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and proteins.[1] CCK exerts its diverse effects by binding to two G-protein coupled receptors: CCK1 (formerly CCKA) and CCK2 (formerly CCKB) receptors.[2]
The CCK1 receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons, where it mediates key digestive functions such as pancreatic enzyme secretion, gallbladder contraction, and delayed gastric emptying.[3] In contrast, the CCK2 receptor is more abundant in the central nervous system and the stomach, where it is primarily involved in anxiety, memory, and gastric acid secretion. The development of selective antagonists for these receptors has been instrumental in dissecting the physiological roles of CCK and exploring their therapeutic potential in various GI disorders.
Lorglumide emerged as a pioneering non-peptide CCK receptor antagonist.[4] Subsequent research revealed that the pharmacological activity of racemic lorglumide resides primarily in its (S)-enantiomer. This guide will focus on the specific pharmacological profile of (S)-Lorglumide and its application as a precise tool in gastrointestinal research.
(S)-Lorglumide: A Stereoselective Antagonist of the CCK1 Receptor
(S)-Lorglumide, with the chemical name (S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid, is a highly selective and potent competitive antagonist of the CCK1 receptor.[5] Its stereoselectivity is a crucial aspect of its pharmacological profile, offering a refined tool for researchers compared to its racemic counterpart.
Mechanism of Action
(S)-Lorglumide exerts its effects by competitively binding to the CCK1 receptor, thereby preventing the endogenous ligand, CCK, from activating its downstream signaling pathways. The activation of the CCK1 receptor by CCK initiates a cascade of intracellular events primarily through the Gq-protein pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentrations, which triggers the physiological responses associated with CCK, such as pancreatic enzyme secretion and smooth muscle contraction.
By competitively inhibiting the binding of CCK to the CCK1 receptor, (S)-Lorglumide effectively blocks these downstream signaling events, leading to the attenuation or complete inhibition of CCK-mediated physiological responses in the gastrointestinal tract.
Figure 1: Simplified signaling pathway of the CCK1 receptor and the inhibitory action of (S)-Lorglumide.
Selectivity and Potency
| Parameter | Value | Receptor | Preparation | Reference |
| pA2 | 7.31 ± 0.45 | CCK1 | Rat Pancreatic Segments | [6] |
| pKB | 7.59 | CCKA | Guinea-Pig Gall Bladder | [5] |
Table 1: Potency of Lorglumide at the CCK1 Receptor. Note: Data pertains to the racemic mixture.
Experimental Protocols for Gastrointestinal Research Utilizing (S)-Lorglumide
The following section provides detailed methodologies for key experiments where (S)-Lorglumide serves as an invaluable tool to probe the function of the CCK1 receptor in the gastrointestinal system.
In Vitro Assessment of Gastrointestinal Motility: The Organ Bath Technique
The organ bath technique is a classic and robust method to study the contractility of isolated gastrointestinal smooth muscle strips.[1] (S)-Lorglumide can be used to investigate the role of endogenous or exogenously applied CCK on intestinal motility.
Objective: To determine the effect of (S)-Lorglumide on CCK-induced contractions of isolated intestinal segments.
Materials:
-
Small intestine (e.g., ileum or colon) from a suitable animal model (e.g., rat, guinea pig).
-
Krebs-Henseleit solution (or similar physiological salt solution), maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
(S)-Lorglumide stock solution (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in Krebs solution).
-
Cholecystokinin-8 (CCK-8) stock solution.
-
Organ bath apparatus with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and immediately excise the desired intestinal segment. Place the tissue in ice-cold Krebs-Henseleit solution.
-
Gently remove the luminal contents and prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 1-2 cm in length).
-
Mounting: Suspend the muscle strips in the organ bath chambers containing pre-warmed and aerated Krebs-Henseleit solution. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing every 15 minutes.
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractile activity.
-
To investigate the effect of (S)-Lorglumide on CCK-induced contractions, pre-incubate the tissues with a selected concentration of (S)-Lorglumide for a defined period (e.g., 20-30 minutes).
-
Construct a cumulative concentration-response curve to CCK-8 in the absence and presence of (S)-Lorglumide.
-
Wash the tissues extensively between different treatments.
-
-
Data Analysis: Measure the amplitude and frequency of contractions. Analyze the concentration-response curves to determine the potency of CCK-8 and the nature of the antagonism by (S)-Lorglumide (e.g., by Schild plot analysis to calculate the pA2 value).
Figure 2: Workflow for an in vitro organ bath experiment to assess the effect of (S)-Lorglumide.
In Vivo Assessment of Pancreatic Exocrine Secretion
(S)-Lorglumide is a critical tool for studying the role of CCK in regulating pancreatic enzyme secretion in vivo.[7][8]
Objective: To evaluate the inhibitory effect of (S)-Lorglumide on CCK-stimulated pancreatic secretion in an anesthetized rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Surgical instruments for laparotomy and cannulation.
-
Polyethylene tubing for cannulation of the bile-pancreatic duct and jugular vein.
-
Infusion pump.
-
(S)-Lorglumide solution for intravenous administration.
-
CCK-8 or caerulein solution for intravenous infusion.
-
Saline solution.
-
Fraction collector.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Surgical Cannulation: Perform a midline laparotomy to expose the duodenum and pancreas.
-
Carefully cannulate the common bile-pancreatic duct at its entry into the duodenum.
-
Cannulate the jugular vein for intravenous infusions.
-
Experimental Protocol:
-
Allow for a stabilization period after surgery (e.g., 30-60 minutes) while infusing saline intravenously.
-
Collect basal pancreatic juice for a defined period.
-
Administer a bolus or continuous infusion of (S)-Lorglumide.
-
After a pre-incubation period with (S)-Lorglumide, begin a continuous intravenous infusion of a secretagogue (e.g., CCK-8 or caerulein) to stimulate pancreatic secretion.
-
Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for the duration of the experiment.
-
-
Sample Analysis: Measure the volume of pancreatic juice and determine the protein concentration (e.g., using the Bradford assay) and/or the activity of specific pancreatic enzymes (e.g., amylase, trypsin).
-
Data Analysis: Express the results as the volume of secretion, protein output, or enzyme output per unit of time. Compare the stimulated secretion in the presence and absence of (S)-Lorglumide to quantify its inhibitory effect.
Radioligand Binding Assay for CCK1 Receptor Affinity
Radioligand binding assays are essential for determining the binding affinity and selectivity of a compound for its receptor.[9][10]
Objective: To determine the inhibition constant (Ki) of (S)-Lorglumide for the CCK1 receptor.
Materials:
-
Cell membranes expressing the human CCK1 receptor (commercially available or prepared from transfected cell lines).
-
Radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8).
-
(S)-Lorglumide in a range of concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled (S)-Lorglumide.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCK agonist).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (S)-Lorglumide concentration.
-
Determine the IC50 value (the concentration of (S)-Lorglumide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Applications of (S)-Lorglumide in Gastrointestinal Disease Models
(S)-Lorglumide is a valuable tool for investigating the role of CCK1 receptors in the pathophysiology of various gastrointestinal disorders.
Acute Pancreatitis
CCK is known to play a role in the initiation and progression of acute pancreatitis.[12] (S)-Lorglumide can be used in animal models of pancreatitis (e.g., caerulein-induced pancreatitis) to assess the therapeutic potential of CCK1 receptor blockade.[13] In such models, administration of (S)-Lorglumide can be evaluated for its ability to reduce pancreatic edema, inflammation, and serum levels of pancreatic enzymes.
Irritable Bowel Syndrome (IBS)
Given the role of CCK in regulating gut motility and sensation, the CCK1 receptor is a target of interest in irritable bowel syndrome (IBS).[14] (S)-Lorglumide can be employed in animal models of IBS that exhibit visceral hypersensitivity and altered bowel habits to explore the contribution of CCK1 receptor signaling to these symptoms.[15][16]
Conclusion and Future Directions
(S)-Lorglumide remains a cornerstone pharmacological tool for researchers investigating the multifaceted roles of the CCK1 receptor in gastrointestinal physiology and disease. Its high potency and selectivity allow for the precise dissection of CCK-mediated pathways in a variety of experimental settings. Future research utilizing (S)-Lorglumide will likely continue to unravel the complex interplay between nutrient sensing, gut-brain signaling, and the regulation of digestive function. Furthermore, insights gained from studies with (S)-Lorglumide may guide the development of novel therapeutic agents for the management of gastrointestinal disorders where CCK1 receptor signaling is dysregulated.
References
-
Inxight Drugs. LORGLUMIDE. [Link]
-
Satake K, Kimura T, Saito T. Therapeutic effects of loxiglumide on experimental acute pancreatitis using various models. Digestion. 1999;60 Suppl 1:64-8. [Link]
-
Jansen JB, de Jong AJ, Lamers CB. Effect of the cholecystokinin-receptor antagonist lorglumide on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog. Gut. 1991 Feb;32(2):215-9. [Link]
-
Pap A, Berger Z, Varró V. Effect of lorglumide (CR-1409) on pancreatic secretory and trophic response to caerulein in newborn rats. Acta Physiol Hung. 1990;75(1):15-22. [Link]
-
REPROCELL. Gastrointestinal Motility Model, Research Assays, And Testing CRO. [Link]
-
Pap A, Boros L, Hajnal F, Gábor V. The effect of long-term administration of lorglumide (CR 1409) on rat pancreatic growth and enzyme composition. Acta Physiol Hung. 1990;76(1):27-34. [Link]
-
Scarpignato C, Varga G, Dobronyi I, Papp M, Farcadi E, Varró V. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat. Br J Pharmacol. 1989 Mar;96(3):661-9. [Link]
-
Doctor 2021. Intestinal Motility Experiment. [Link]
-
Varga G, Csonka C, Cseh A, et al. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte-macrophage progenitor cells (CFU-GM) of bone marrow of rats. Naunyn Schmiedebergs Arch Pharmacol. 2025 Jun 30. [Link]
-
Shiota K, Funaoka H, Ohta M, et al. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. J Clin Med. 2022 Mar 12;11(6):1588. [Link]
-
ResearchGate. Blockade of the CCK-1 receptor by lorglumide (lorglu, 300 μg/kg, ip)... [Link]
-
ResearchGate. Gastrointestinal Motility Monitor and organ bath setup. (A) The GIMM is... [Link]
-
Miller LJ. Structural basis of cholecystokinin receptor binding and regulation. J Mol Neurosci. 2004;22(1-2):21-9. [Link]
-
Varga G, Csonka C, Cseh A, et al. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte-macrophage progenitor cells (CFU-GM) of bone marrow of rats. Naunyn Schmiedebergs Arch Pharmacol. 2025 Jun 30. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Shiota K, Funaoka H, Ohta M, et al. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. J Clin Med. 2024 Apr 30;13(9):2637. [Link]
-
Dong M, Li Z, Pinon DI, Lybrand TP, Miller LJ. Development of a highly selective allosteric antagonist radioligand for the type 1 cholecystokinin receptor and elucidation of its molecular basis of binding. Mol Pharmacol. 2010 Sep;78(3):446-57. [Link]
-
Takasaka I, Kuyama Y, Ogura T, et al. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (loxiglumide) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan. Pancreas. 2002 Jul;25(1):e1-6. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
Louie DS, Williams JA. In vivo action of bombesin on exocrine pancreatic secretion in the rat: independent of cholecystokinin and cholinergic mediation. Pancreas. 1986;1(5):437-43. [Link]
-
Shankley NP, Black JW, Leff P, Wood J. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder. Br J Pharmacol. 1993 Feb;108(2):508-14. [Link]
-
Wal P, Wal A, Sharma G, Rai AK. Exploring Screening Models for Irritable Bowel Syndrome in Drug Research and Development. Galaxy Publication. 2023 Jan 27. [Link]
-
ResearchGate. In vitro Evaluation Techniques for Gastrointestinal Motility. [Link]
-
The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. 2019 Dec 31. [Link]
-
Makovec F, Bani M, Cereda R, et al. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. Arzneimittelforschung. 1987 Nov;37(11):1265-8. [Link]
-
Taylor & Francis. Organ bath – Knowledge and References. [Link]
-
Wikipedia. Lorglumide. [Link]
-
Leff P, Shankley NP, Wood J. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. J Pharmacol Toxicol Methods. 1993 Aug;30(1):1-10. [Link]
-
Wessling-Resnick M. A Non-Systemic Phosphodiesterase-5 Inhibitor Suppresses Colon Proliferation in Mice. Int J Mol Sci. 2023 May 28;24(11):9446. [Link]
-
GSC Online Press. The role of Pharmacokinetics in drug development. 2025 Mar 13. [Link]
-
Tuccinardi T. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Molecules. 2024 Jun 28;29(13):3085. [Link]
-
Cann PA, Rovati LC, Smart HL, Spiller RC, Whorwell PJ. Loxiglumide, a CCK-A antagonist, in irritable bowel syndrome. A pilot multicenter clinical study. Ann N Y Acad Sci. 1994 Mar 23;713:449-50. [Link]
-
Scarpignato C, Varga G, Dobronyi I, Papp M. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat. Br J Pharmacol. 1989 Mar;96(3):661-9. [Link]
-
Vannucchi MG, Evangelista S. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. J Clin Med. 2018 Jan 4;7(1):4. [Link]
-
Pharmacophore. A Comprehensive Review of Irritable Bowel Syndrome Screening Models for Drug Research and Development. [Link]
-
Miller LE. Study design considerations for irritable bowel syndrome clinical trials. Ann Gastroenterol. 2014;27(4):338-45. [Link]
-
Limbird LE. Radioligand binding methods: practical guide and tips. Am J Physiol. 1997 Apr;272(4 Pt 1):E539-49. [Link]
-
Correll CU, Kropp S. Clinical perspective on antipsychotic receptor binding affinities. Bipolar Disord. 2015 May;17(3):341-2. [Link]
-
Brunton LL, Knollmann BC, Hilal-Dandan R. Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. In: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th ed. New York, NY: McGraw-Hill; 2022. [Link]
-
Setnikar I, Chisté R, Makovec F, Rovati LC, Vender G. Pharmacokinetics of loxiglumide after single intravenous or oral doses in man. Arzneimittelforschung. 1988 Nov;38(11):1694-7. [Link]
-
ResearchGate. Receptor-binding affinity of CyTMG and CyFMG on A431-CCK2R cells. IC50... [Link]
Sources
- 1. reprocell.com [reprocell.com]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorglumide - Wikipedia [en.wikipedia.org]
- 5. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the cholecystokinin-receptor antagonist lorglumide on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of lorglumide (CR-1409) on pancreatic secretory and trophic response to caerulein in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (loxiglumide) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic effects of loxiglumide on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Loxiglumide, a CCK-A antagonist, in irritable bowel syndrome. A pilot multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. galaxypub.co [galaxypub.co]
- 16. Sci-Hub. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission / Journal of Clinical Medicine, 2018 [sci-hub.box]
An In-depth Technical Guide to the Role of (S)-Lorglumide in Pancreatic Exocrine Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of (S)-Lorglumide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist, and its pivotal role in elucidating the signaling pathways governing pancreatic exocrine secretion. We will dissect the molecular mechanism of (S)-Lorglumide's competitive antagonism at the pancreatic acinar cell level, explore the downstream intracellular signaling cascades it inhibits, and present field-proven experimental methodologies for its application. This document serves as a foundational resource for researchers investigating pancreatic physiology, pathophysiology, and the development of novel therapeutics targeting the cholecystokinin system.
Introduction: The Central Role of Cholecystokinin in Pancreatic Function
The exocrine pancreas is the primary source of digestive enzymes essential for the breakdown of fats, proteins, and carbohydrates in the small intestine. This secretory function is meticulously regulated by a complex interplay of neural and hormonal signals, with the gut hormone cholecystokinin (CCK) acting as the principal physiological stimulant.[1][2] Released from duodenal I-cells in response to nutrients, CCK orchestrates digestion by stimulating gallbladder contraction and pancreatic enzyme secretion.[1][3]
CCK exerts its effects by binding to two G protein-coupled receptor subtypes: CCK1 (formerly CCK-A for 'alimentary') and CCK2 (formerly CCK-B for 'brain').[3] In the context of pancreatic exocrine secretion, the CCK1 receptor is the predominant subtype found on pancreatic acinar cells in many species, as well as on vagal afferent nerves that form a crucial indirect pathway for stimulating secretion.[1][4] Understanding the activation of this receptor is fundamental to understanding pancreatic physiology. To probe this system, specific and potent antagonists are required, and (S)-Lorglumide has emerged as an invaluable pharmacological tool.[5][6]
(S)-Lorglumide: A Selective Probe for CCK1 Receptor Pathways
(S)-Lorglumide is the biologically active enantiomer of lorglumide, a non-peptide small molecule derived from glutamic acid.[5][7] Its utility in research stems from its high affinity and selectivity for the CCK1 receptor, allowing for the precise blockade of CCK-mediated physiological responses.[8][9]
Mechanism of Action: Competitive Antagonism
(S)-Lorglumide functions as a competitive antagonist .[5][8] This means it binds reversibly to the same site on the CCK1 receptor as the endogenous agonist, CCK, but does not activate the receptor. By occupying the binding site, it prevents CCK from initiating the downstream signaling cascade.
The hallmark of competitive antagonism is the parallel rightward shift it produces in the agonist's concentration-response curve, without depressing the maximum achievable response.[8] This has been demonstrated experimentally, where lorglumide displaces the concentration-response curve for the CCK analog caerulein in stimulating amylase release from pancreatic segments.[8][10] The potency of this antagonism can be quantified using a Schild plot analysis, which yielded a pA2 value for lorglumide of approximately 7.31.[8] This value provides a standardized measure of its antagonist activity at the CCK1 receptor.
The CCK1 Receptor Signaling Cascade and Its Inhibition by (S)-Lorglumide
The binding of CCK to the CCK1 receptor on pancreatic acinar cells initiates a well-defined signaling cascade that culminates in the fusion of zymogen granules with the apical membrane and the release of digestive enzymes. (S)-Lorglumide's primary role is to halt this process at its inception.
Core Signaling Pathway:
-
Receptor Activation: CCK binds to the CCK1 receptor.
-
G-Protein Coupling: The activated receptor couples to a heterotrimeric G protein of the Gq family.[1][11]
-
PLC Activation: The Gαq subunit activates Phospholipase C (PLC).[11]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This sharp increase in intracellular calcium is a critical signal for exocytosis.[11][12]
-
PKC Activation: DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[11]
-
Zymogen Granule Exocytosis: The combined signals from Ca²⁺ and activated PKC orchestrate the complex machinery responsible for the exocytosis of digestive enzymes.[12]
(S)-Lorglumide, by competitively blocking CCK from binding to the CCK1 receptor, prevents the entire sequence of events from occurring.
In Vivo Model: Anesthetized Rodent with Pancreatic Duct Cannulation
This model assesses the integrated physiological response, incorporating both direct acinar effects and the crucial neurally-mediated pathways. It allows for the collection of pancreatic juice to measure both fluid volume and total protein/enzyme output.
Experimental Protocol: Pancreatic Secretion in Anesthetized Rats
-
Surgical Preparation:
-
Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Perform a midline laparotomy to expose the abdominal organs.
-
Ligate the pylorus to prevent gastric contents from entering the duodenum.
-
Identify the common bile-pancreatic duct and carefully cannulate it with fine polyethylene tubing (e.g., PE-10) at its entry point into the duodenum.
-
Divert bile by cannulating the common bile duct proximal to the pancreas, preventing its entry into the collected pancreatic juice.
-
Insert a catheter into the jugular vein for intravenous infusions.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a 30-minute basal period, collecting pancreatic juice to establish a baseline secretion rate.
-
Begin a continuous intravenous infusion of a secretagogue to stimulate a steady-state secretory response. A CCK analog like caerulein is often used. [8][10]A background infusion of secretin may also be used to stimulate fluid secretion, allowing for easier collection and analysis of enzyme content.
-
Once a stable plateau of secretion is achieved (approx. 60-90 minutes), begin a co-infusion of (S)-Lorglumide (e.g., 5-10 mg/kg/h) or its vehicle.
-
Continue collecting pancreatic juice in 15-minute fractions for an additional 90-120 minutes.
-
-
Sample Analysis:
-
Measure the volume of each collected fraction.
-
Determine the total protein concentration (e.g., using the Bradford assay) as an index of enzyme secretion.
-
Analyze specific enzyme activity (e.g., amylase, trypsin) if required.
-
Plot the data as secretion volume (µL/15 min) and protein output (mg/15 min) over time.
-
Causality Insight: This in vivo model is critical for confirming the physiological relevance of CCK1 receptor antagonism. Observing a significant reduction in food- or bombesin-stimulated secretion upon lorglumide administration demonstrates that endogenous CCK release is a key driver of postprandial pancreatic function and that this function is blockable. [13][14]It integrates the direct acinar effects with the blockade of CCK1 receptors on vagal afferent nerves, which is the predominant pathway in some species. [1][13][15]
Summary of Quantitative Data
The following table summarizes key quantitative findings from studies investigating the effects of lorglumide.
| Parameter | Species | Model | Stimulant | Effect of Lorglumide | Reference |
| Antagonist Potency (pA2) | Rat | In Vitro (Pancreatic Segments) | Caerulein | 7.31 ± 0.45 | [8] |
| Protein Output Inhibition | Dog | In Vivo (Conscious) | Caerulein (IV) | 68% inhibition | [14] |
| Protein Output Inhibition | Dog | In Vivo (Conscious) | Meal (Endogenous CCK) | 45% inhibition | [14] |
| Protein Output Inhibition | Dog | In Vivo (Conscious) | Bombesin (IV) | 60% inhibition | [14] |
| Pancreatic Growth | Rat | In Vivo (Chronic) | Exogenous CCK | Significantly decreased CCK-induced trophic effects | [16] |
Conclusion and Future Directions
(S)-Lorglumide has been instrumental in deconstructing the complex pathways of pancreatic exocrine secretion. Its specificity as a competitive CCK1 receptor antagonist allows researchers to precisely isolate and study the physiological and pathophysiological roles of CCK. Through the application of robust in vitro and in vivo models, the scientific community has confirmed that the CCK1 receptor is the primary mediator of CCK-stimulated enzyme secretion, whether through direct acinar cell activation or indirect neural pathways.
The methodologies described herein provide a validated framework for future investigations. These may include exploring the role of the CCK system in pancreatic diseases like pancreatitis and cancer, or in the development of new therapeutic agents that modulate pancreatic function. The continued use of precise pharmacological tools like (S)-Lorglumide will undoubtedly remain a cornerstone of progress in pancreatic research.
References
- Williams JA. Cholecystokinin Activates a Variety of Intracellular Signal Transduction Mechanisms in Rodent Pancreatic Acinar Cells. PubMed. 2002 Dec 15.
- Soudah HC, Lu Y, Hasler WL, et al. Cholecystokinin at physiological levels evokes pancreatic enzyme secretion via a cholinergic pathway. Washington University School of Medicine in St. Louis.
- Williams JA. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells. PubMed. 2001.
- Li Y, Owyang C. Endogenous cholecystokinin stimulates pancreatic enzyme secretion via vagal afferent pathway in rats. PubMed. 1994 Nov.
-
Chen J, Li Z, Wang Y, et al. How does cholecystokinin stimulate exocrine pancreatic secretion? From birds, rodents, to humans. American Journal of Physiology-Gastrointestinal and Liver Physiology. 2007 Feb 1. Available from: [Link]
-
Sabbatini ME, Bi Y, Ji B, et al. Recent advances in pancreatic endocrine and exocrine secretion. Current Opinion in Gastroenterology. 2011. Available from: [Link]
- Li Y, Owyang C. Physiological mechanisms of cholecystokinin action on pancreatic secretion. PubMed. 1996.
-
Scarpignato C, Varga G, Dobronyi I, et al. Effect of a New Potent CCK Antagonist, Lorglumide, on Caerulein- And Bombesin-Induced Pancreatic Secretion and Growth in the Rat. British Journal of Pharmacology. 1989 Mar;96(3):661-9. Available from: [Link]
-
Jaworek J, Jachimczak B, Bonior J, et al. Polish experience in molecular pancreatology. Journal of Physiology and Pharmacology. 2002. Available from: [Link]
-
Kupán K, Földesi I, Szabó IM, et al. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats. Naunyn-Schmiedeberg's Archives of Pharmacology. 2025 Jun 30. Available from: [Link]
-
Williams JA. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. Comprehensive Physiology. 2019 Mar 14. Available from: [Link]
-
Liddle RA. Cholecystokinin. Pancreapedia. 2018 Jul 20. Available from: [Link]
-
Lee HS, Kim N. Experimental Models of Pancreatitis. The Korean Journal of Pancreas and Biliary Tract. 2016. Available from: [Link]
-
Makovec F, Bani M, Cereda R, et al. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. PubMed. 1987 Nov. Available from: [Link]
-
Ramos-Álvarez I, Lee Y, Jensen RT. Cofilin activation in pancreatic acinar cells plays a pivotal convergent role for mediating CCK-stimulated enzyme secretion and growth. Frontiers in Physiology. 2022. Available from: [Link]
-
Scarpignato C, Varga G, Dobronyi I, et al. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat. British Journal of Pharmacology. 1989. Available from: [Link]
-
N/A. LORGLUMIDE. Inxight Drugs. Available from: [Link]
-
D'Amato M, Stamford IF, Bennett A. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum. British Journal of Pharmacology. 1991. Available from: [Link]
-
Chen J, Li Z, Wang Y, et al. How does cholecystokinin stimulate exocrine pancreatic secretion? From birds, rodents, to humans. ResearchGate. 2007. Available from: [Link]
-
Niederau C, Niederau M, Lüthen R, et al. Pancreatic exocrine secretion in acute experimental pancreatitis. PubMed. 1990 May. Available from: [Link]
-
Kariya Y, Kuno T, Koshikawa Y, et al. Role of CCK-A receptor for pancreatic function in mice. PubMed. 2002 Apr 15. Available from: [Link]
-
N/A. Overview of Experimental Models I and II and main experimental manipulations. ResearchGate. Available from: [Link]
-
de Jong AJ, Singer MV, Jansen JB, et al. Effect of the Cholecystokinin-Receptor Antagonist Lorglumide on Pancreatic Enzyme Secretion Stimulated by Bombesin, Food, and Caerulein, Giving Similar Plasma Cholecystokinin Concentrations in the Dog. Gut. 1991. Available from: [Link]
-
Varga G, Papp M, Scarpignato C. The effect of long-term administration of lorglumide (CR 1409) on rat pancreatic growth and enzyme composition. PubMed. 1990. Available from: [Link]
-
Wang G, Yang X, Zhang Y, et al. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research. Frontiers in Physiology. 2020 Dec 23. Available from: [Link]
-
Lugea A, Pandol SJ. Chemically Induced Models of Pancreatitis. Pancreapedia. 2015. Available from: [Link]
-
Bishop LA, Gerskowitch VP, Hull RA, et al. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder. British Journal of Pharmacology. 1993. Available from: [Link]
-
Varga G, Papp M, Dobronyi I, et al. Effect of lorglumide (CR-1409) on pancreatic secretory and trophic response to caerulein in newborn rats. PubMed. 1991. Available from: [Link]
-
N/A. Lorglumide. Wikipedia. Available from: [Link]
-
Galas MC, Lignon MF, Rodriguez M, et al. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists. PubMed. 1988 Dec. Available from: [Link]
-
de Jong AJ, Singer MV, Jansen JB, et al. Effect of the cholecystokinin-receptor antagonist lorglumide on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog. Gut. 1991. Available from: [Link]
-
Williams JA. Regulation of Pancreatic Secretion. Pancreapedia. 2015 Sep 14. Available from: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin | Pancreapedia [pancreapedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorglumide - Wikipedia [en.wikipedia.org]
- 7. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LORGLUMIDE [drugs.ncats.io]
- 10. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous cholecystokinin stimulates pancreatic enzyme secretion via vagal afferent pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the cholecystokinin-receptor antagonist lorglumide on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. The effect of long-term administration of lorglumide (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Lorglumide Structural Activity Relationship (SAR) Analysis: A Comprehensive Technical Guide
Executive Summary
Cholecystokinin (CCK) is a ubiquitous peptide hormone that regulates critical gastrointestinal and neurological functions via two primary G-protein coupled receptors (GPCRs): CCK1 (peripheral/CCK-A) and CCK2 (central/CCK-B). (S)-Lorglumide is a highly selective, non-peptidic CCK1 receptor antagonist derived from the N-acylglutamic acid (proglumide) scaffold[1].
As a Senior Application Scientist, I approach the structural activity relationship (SAR) of (S)-Lorglumide not merely as a catalog of functional groups, but as a dynamic interplay between ligand geometry and the CCK1 receptor's binding pocket. This whitepaper systematically deconstructs the SAR of (S)-Lorglumide, details the mechanistic basis of its competitive antagonism, and provides field-proven, self-validating experimental protocols for evaluating CCK1 receptor binding[2][3].
Mechanistic Foundation: CCK1 Receptor Binding
The CCK1 receptor is a GPCR that primarily couples to the Gq/11 protein complex. Upon binding of the endogenous agonist (e.g., CCK-8), the receptor undergoes a conformational shift that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, ultimately triggering intracellular calcium mobilization[2].
(S)-Lorglumide acts as a potent competitive antagonist. By occupying the orthosteric binding site, it physically occludes CCK-8 from binding, thereby arresting the Gq/11 signaling cascade at the receptor level[1].
Diagram 1: CCK1 receptor signaling pathway and competitive inhibition by (S)-Lorglumide.
Structural Activity Relationship (SAR) Analysis
The structural homology between lorglumide and the C-terminal bioactive region of the natural agonist CCK dictates its high affinity (Ki ~ 84-90 nM) for the CCK1 receptor[1][3][4]. The pharmacophore of (S)-Lorglumide can be dissected into three critical domains:
A. The Chiral Center (Glutaramic Acid Core)
The stereocenter at the alpha-carbon of the N-acylglutamic acid backbone is the foundational pillar of Lorglumide's SAR. The (S)-configuration forces the two bulky side chains (the benzamido and dipentylamino groups) into a specific spatial trajectory. The eudismic ratio (the difference in pharmacological activity between enantiomers) demonstrates that this precise 3D orientation is mandatory for the ligand to successfully mimic the endogenous peptide's binding conformation and achieve CCK1 selectivity[4][5].
B. The 3,4-Dichlorobenzamido Moiety
The addition of two chlorine atoms at the 3 and 4 positions of the phenyl ring serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule. Second, the electron-withdrawing nature of the halogens strengthens edge-to-face π−π stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) deep within the CCK1 binding pocket. Removing these halogens results in a catastrophic loss of binding affinity[5].
C. The N,N-Dipentylamino Group
The dialkyl chain length is highly conserved for CCK1 selectivity. The dipentyl chains provide the exact steric bulk required to occupy a distinct lipophilic accessory pocket of the CCK1 receptor.
-
Causality of Chain Length: Shortening these chains to dimethyl or diethyl groups deprives the molecule of necessary van der Waals interactions, drastically increasing the IC50. Conversely, rigidifying this region (e.g., transitioning to a benzodiazepine or urea linkage) shifts the molecule's selectivity away from CCK1 and toward the CCK2/gastrin receptor[6].
Quantitative SAR Data Summary
| Ligand / Modification | Structural Feature | Target Selectivity | Binding Affinity (IC50 / Ki) | Pharmacological Impact |
| (S)-Lorglumide | 3,4-dichloro, N,N-dipentyl | CCK1 | ~84 - 90 nM | Potent, selective competitive antagonism[1][3] |
| Des-chloro Analog | Unsubstituted benzamido ring | CCK1 | > 1000 nM | Loss of critical hydrophobic interactions |
| Short-chain Alkyls | N,N-dimethyl or diethyl | CCK1 | > 5000 nM | Insufficient steric bulk for lipophilic pocket |
| Rigidified Hybrids | Urea linkage / Benzodiazepine | CCK2 | ~22 nM (for CCK2) | Complete shift in selectivity to CCK2[6] |
Experimental Methodologies: Validation & Assays
To empirically validate the SAR modifications of (S)-Lorglumide analogs, a self-validating Radioligand Filtration Binding Assay is the industry standard[2][3]. The protocol below is engineered to minimize non-specific binding and ensure high reproducibility.
Diagram 2: Step-by-step workflow for the CCK1 radioligand filtration binding assay.
Step-by-Step Protocol: CCK1 Radioligand Binding Assay
1. Membrane Preparation: Utilize 1321N1 cells (or CHO cells) stably transfected with the human CCK1 receptor[3]. Homogenize the cells and isolate the membrane fraction via ultracentrifugation. Dilute the membrane preparation to a working concentration of 5 µ g/well [2].
2. Buffer Formulation (The "Why"): Prepare the Assay Buffer: 50 mM TRIS-HCl pH 7.4, 5 mM MgCl2[2].
-
Scientific Rationale: The inclusion of 5 mM MgCl2 is not arbitrary; divalent cations are essential for stabilizing the high-affinity state of the GPCR-G protein complex, ensuring that the radioligand binds with physiological kinetics.
3. Ligand & Radioligand Preparation: Prepare serial dilutions of (S)-Lorglumide (from 0.1 nM to 10 µM) in the Assay Buffer. Utilize [3H]-CCK-8 (sulphated) or [125I]-BH-CCK-8 at a constant concentration of 25 pM as the competing radioligand[2][4].
4. Incubation: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of the (S)-Lorglumide dilution, and 400 µL of the membrane suspension (Total volume: 500 µL). Incubate at room temperature for 60 to 120 minutes to reach thermodynamic equilibrium[2].
5. Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Unifilter 96 GF/C glass microfiber filters[2].
-
Scientific Rationale: Prior to use, the GF/C filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, preventing the non-specific binding of the positively charged domains of the radioligand and drastically improving the signal-to-noise ratio.
6. Washing and Detection: Wash the filters three times with ice-cold Wash Buffer (50 mM TRIS-HCl pH 7.4, 5 mM MgCl2) to flush out unbound radioligand[2]. Add scintillation cocktail to the dried filters and measure the retained radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter[3].
7. Data Analysis: Plot the CPM against the log concentration of (S)-Lorglumide. Utilize non-linear regression to determine the IC50 . Convert the IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation.
References
-
Hybrid cholecystokinin-A antagonists based on molecular modeling of lorglumide and L-364,718 Source: PubMed (NIH) URL:[Link]
-
Structure-antigastrin activity relationships of new (R)-4-benzamido-5-oxopentanoic acid derivatives Source: PubMed (NIH) URL:[Link]
-
New Anthranilic Acid Based Antagonists with High Affinity and Selectivity for the Human Cholecystokinin Receptor 1 (hCCK 1 -R) Source: ACS Publications URL:[Link]
-
CCK1 Biochemical Binding Assay Service Source: Reaction Biology URL:[Link]
-
Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer Source: MedCrave online URL:[Link]
Sources
- 1. Hybrid cholecystokinin-A antagonists based on molecular modeling of lorglumide and L-364,718 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-antigastrin activity relationships of new (R)-4-benzamido-5-oxopentanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer - MedCrave online [medcraveonline.com]
Application Note: A Researcher's Guide to the Solubilization and Application of (S)-Lorglumide in DMSO for In Vitro Cell-Based Assays
Introduction: The Challenge and Opportunity of (S)-Lorglumide
(S)-Lorglumide is a potent and selective non-peptide antagonist of the cholecystokinin A (CCK-A, also known as CCK1) receptor.[1][2] This specificity makes it an invaluable pharmacological tool for investigating the diverse physiological and pathophysiological roles of CCK-A signaling, which span from gastrointestinal motility and pancreatic secretion to cancer cell proliferation.[1][2][3][4]
However, the utility of (S)-Lorglumide in in vitro systems is predicated on a significant biophysical hurdle: its inherent hydrophobicity. To exert its biological effects, the compound must be fully solubilized in aqueous cell culture media. Improper dissolution can lead to compound precipitation, resulting in inaccurate dosing, inconsistent experimental results, and potential non-specific cytotoxicity.
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the effective dissolution of (S)-Lorglumide in Dimethyl Sulfoxide (DMSO) and its subsequent dilution into cell culture media. We move beyond a simple list of steps to explain the causality behind each methodological choice, ensuring a robust and reproducible experimental setup.
Mechanism of Action: Competitive Antagonism of the CCK-A Receptor
To effectively use (S)-Lorglumide, it is crucial to understand its mechanism of action. The CCK-A receptor is a G-protein coupled receptor (GPCR) primarily found in tissues of the gastrointestinal system, such as the pancreas and gallbladder. The endogenous ligand, cholecystokinin (CCK), binds to this receptor, initiating a conformational change that activates intracellular G-proteins. This activation triggers downstream signaling cascades responsible for key digestive processes.[5]
(S)-Lorglumide functions as a competitive antagonist . It binds to the same site on the CCK-A receptor as CCK but does not activate the receptor. By occupying the binding site, it physically blocks CCK from binding and initiating its signaling cascade.[3]
Caption: Workflow for preparing the final working solution and vehicle control.
Procedure:
-
Preparation: Thaw a single-use aliquot of the (S)-Lorglumide DMSO stock at room temperature. Pre-warm the required volume of complete cell culture medium (containing serum, if used) to 37°C. Serum proteins can aid in the solubility of hydrophobic compounds. [6]2. Calculation: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ (stock) = (C₂ (final) × V₂ (final)) / C₁ (stock)
-
V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
The final DMSO concentration will be (10 µL / 10,000 µL) = 0.1%.
-
-
Serial Dilution (for Dose-Response): If creating a concentration curve, it is best practice to perform serial dilutions in 100% DMSO first. [7][8]This ensures the volume of DMSO added to the medium remains constant for each final concentration, maintaining a consistent vehicle control.
-
The Critical Dilution Step: a. Place the tube containing the pre-warmed medium on a vortex mixer set to a medium speed, creating a shallow vortex. b. Slowly pipette the calculated volume of DMSO stock solution directly into the side of the vortex. [9]Do not pipette into the bulk, still liquid. This rapid, energetic mixing is crucial to prevent localized high concentrations that lead to precipitation. c. Allow the solution to mix for an additional 10-15 seconds.
-
Vehicle Control Preparation: In a separate tube, add the exact same volume of pure DMSO (10 µL in the example above) to the same volume of pre-warmed medium while vortexing. [10]6. Final Check: Visually inspect both the treatment and vehicle control solutions for any signs of cloudiness or precipitation. The solutions must be perfectly clear before applying to cells.
-
Application: Use the freshly prepared solutions immediately to treat your cells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in 100% DMSO. | 1. DMSO has absorbed water (hygroscopic).2. Concentration is above the solubility limit.3. Insufficient mixing energy. | 1. Use a fresh, unopened bottle of anhydrous, sterile DMSO.<[11]br>2. Prepare a less concentrated stock solution (e.g., 5 mM or 1 mM).3. Sonicate the solution for 15-30 minutes; gentle warming to 37°C may also help. [7][12] |
| Precipitate forms upon dilution into culture medium. | 1. The compound is crashing out of solution due to the solvent shift.2. The stock solution is too concentrated.3. The medium is cold or lacks serum.4. Dilution method is too slow or gentle. | 1. Ensure the medium is pre-warmed to 37°C and contains serum (if appropriate for the cell line).<[6]br>2. Add the DMSO stock very slowly into a vortexing solution of medium.<[9]br>3. Try a stepwise dilution: first dilute the DMSO stock into a small volume of medium, vortex, then add this to the final volume.<[13]br>4. Reduce the concentration of the DMSO stock solution and increase the volume added (while staying below the max DMSO limit). [14] |
| Cell death or stress observed in vehicle control wells. | 1. Final DMSO concentration is too high for the specific cell line.2. DMSO batch is contaminated. | 1. Perform a dose-response curve for DMSO alone on your cells to determine their tolerance limit.2. Reduce the final DMSO concentration to ≤0.1%.<[9]br>3. Use a new, high-purity source of DMSO. |
References
-
Jamshad, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Binner, M. (2015). Response to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lorglumide. Retrieved from [Link]
-
Reddit user omgpop. (2021). Response to "Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!". Reddit. Retrieved from [Link]
-
Makovec, F., et al. (1987). Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. Arzneimittel-Forschung. Retrieved from [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. Retrieved from [Link]
-
Nobre, M. (2023). Response to "How to do proper DMSO control for cell culture drug treatments?". ResearchGate. Retrieved from [Link]
-
Dollo, G. (2017). Response to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. Retrieved from [Link]
-
Reddit user Puzzleheaded_Bison28. (2022). Response to "How to prepare sterile drug solution in DMSO for cell culture?". Reddit. Retrieved from [Link]
-
Farsang, Z., et al. (2022). CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
Reddit user d0uble_h3lix. (2022). Response to "can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium?". Reddit. Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Lorglumide Sodium Product Information Sheet. Retrieved from [Link]
-
Lin, L., et al. (2000). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]
-
Chowdhury, R. S., et al. (1989). CCK receptor antagonism by loxiglumide and gall bladder contractions in response to cholecystokinin, sham feeding and ordinary feeding in man. Gut. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides in DMSO?. Retrieved from [Link]
-
Moss, M. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lorglumide - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCK receptor antagonism by loxiglumide and gall bladder contractions in response to cholecystokinin, sham feeding and ordinary feeding in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. emulatebio.com [emulatebio.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
Application Note: (S)-Lorglumide In Vivo Dosing Guidelines for Murine Pancreatitis Models
Mechanistic Grounding & Rationale
(S)-Lorglumide (also known as CR-1409) is a highly potent, non-peptidic, competitive antagonist of the Cholecystokinin-A (CCK1) receptor[1]. In preclinical drug development and gastroenterology research, murine models of acute pancreatitis are predominantly induced using cerulein (a CCK analogue). Because murine pancreatic acinar cells almost exclusively express CCK1 receptors, hyperstimulation by cerulein triggers a pathological intracellular calcium ( Ca2+ ) overload[2].
This sustained Ca2+ spike disrupts normal zymogen exocytosis, leading to the premature, intracellular activation of trypsinogen into trypsin. This event initiates an autodigestive cascade characterized by acinar cell vacuolization, severe edema, and subsequent neutrophilic infiltration[3].
(S)-Lorglumide intervenes by competitively binding to the CCK1 receptor. Pharmacodynamic studies demonstrate that Lorglumide shifts the concentration-response curve of cerulein to the right without depressing the maximum response, confirming its role as a competitive antagonist[4]. By occupying the receptor prior to the cerulein challenge, Lorglumide prevents the initial Ca2+ influx, thereby acting as a powerful prophylactic tool to study CCK-dependent pathways in pancreatic oncology and inflammation.
Fig 1: Mechanism of (S)-Lorglumide competitive CCK1R blockade in cerulein-induced pancreatitis.
Quantitative Dosing Parameters
To establish a self-validating and reproducible in vivo system, dosing must be tightly controlled. The following table summarizes the optimized quantitative parameters for (S)-Lorglumide administration in murine models.
| Parameter | Specification | Causality / Scientific Rationale |
| Target Receptor | CCK-A (CCK1R) | Primary receptor on murine acinar cells mediating hypersecretion and hypertrophy[2]. |
| Optimal In Vivo Dose | 5 – 10 mg/kg | Doses within this range provide optimal competitive blockade (calculated pA2 of 7.31) without inducing off-target toxicity or basal secretion depression[4]. |
| Administration Route | Intraperitoneal (IP) | Ensures rapid systemic absorption into the portal circulation, reaching the pancreatic vascular bed faster than oral gavage[1]. |
| Pre-treatment Window | 30 minutes prior to induction | Receptor occupancy must be established before the cerulein-induced calcium influx occurs to prevent zymogen activation. |
| Vehicle Formulation | PBS + 5% DMSO | (S)-Lorglumide is lipophilic. A low-concentration DMSO vehicle ensures uniform solubilization without causing peritoneal irritation. |
Step-by-Step Experimental Protocol
This protocol details the prophylactic administration of (S)-Lorglumide in a standard 7-hour cerulein-induced acute pancreatitis murine model.
Phase 1: Reagent Preparation
-
(S)-Lorglumide Formulation: Dissolve (S)-Lorglumide powder in 100% DMSO to create a concentrated stock. Dilute the stock in sterile Phosphate-Buffered Saline (PBS) to achieve a final concentration of 1 mg/mL in a 5% DMSO/PBS solution. Note: Prepare fresh on the day of the experiment to prevent precipitation.
-
Cerulein Formulation: Reconstitute cerulein in sterile saline to a working concentration of 10 µg/mL.
Phase 2: Animal Acclimation
-
Fast adult male C57BL/6 mice (20-25g) for 12 hours prior to the experiment, providing water ad libitum.
-
Causality: Endogenous CCK is released in response to dietary fats and proteins. Fasting minimizes endogenous CCK competition at the CCK1 receptor, ensuring the Lorglumide dose effectively standardizes receptor occupancy[3].
-
Phase 3: Dosing and Disease Induction
-
Pre-treatment ( T=−30 min): Administer (S)-Lorglumide (10 mg/kg) via IP injection to the treatment cohort. Administer an equivalent volume of vehicle (5% DMSO in PBS) to the disease-control cohort.
-
Induction ( T=0 to T=6 hrs): Administer cerulein (50 µg/kg) via IP injection every hour for 7 consecutive hours (total of 7 injections) to both cohorts.
Phase 4: Harvest
-
Euthanize the mice via CO2 asphyxiation exactly 1 hour after the final cerulein injection ( T=7 hrs).
-
Immediately collect blood via cardiac puncture for serum isolation.
-
Rapidly excise the pancreas, dissecting it free from mesenteric fat and the spleen.
Fig 2: In vivo workflow for cerulein-induced acute pancreatitis with Lorglumide intervention.
Self-Validating Systems (Assay Readouts)
To ensure the scientific integrity of the protocol, the experiment must be validated through a multi-tiered readout system. A successful (S)-Lorglumide blockade will demonstrate the following causal reversals:
-
Serum Amylase and Lipase (Biochemical Validation):
-
Mechanism: Acinar cell necrosis leaks digestive enzymes into the bloodstream.
-
Expected Outcome: Cerulein controls should exhibit a 10- to 20-fold increase in serum amylase. Lorglumide-treated mice should show a >70% reduction in these hyperamylasemia levels[2].
-
-
Pancreatic Wet-to-Dry Weight Ratio (Macroscopic Validation):
-
Mechanism: Interstitial edema is a primary hallmark of acute pancreatic inflammation.
-
Expected Outcome: Weigh a portion of the fresh pancreas, desiccate it at 80°C for 48 hours, and re-weigh. Lorglumide treatment significantly normalizes the elevated wet-to-dry ratio seen in the cerulein cohort.
-
-
Myeloperoxidase (MPO) Activity (Immunological Validation):
-
Mechanism: MPO is an enzyme abundant in azurophilic granules of neutrophils. Its activity directly correlates with the severity of secondary neutrophilic infiltration following acinar injury.
-
Expected Outcome: Lorglumide prevents the primary acinar injury, thereby indirectly aborting the secondary MPO spike.
-
References
- Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMzyk2AbDm8vIxvgj4EQr_uYbvpWgA5oSyYpNGOLDS_68SeuNsPngyO0docgksJ6VT2YJz--51sWvqLgvHLEoSK3FFwpIkPiSdEAUL2FPBEGY27sYzUl5DRVYhGleRpCh_mA==]
- Effect of a New Potent CCK Antagonist, Lorglumide, on Caerulein- And Bombesin-Induced Pancreatic Secretion and Growth in the Rat - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvpTr9up8QvANM7PAjcN-jfhcGPyIa6DYZiFphlLZzNPJrOYNcgDcFW0Npp0gXeZAeBe81Tje2XgMW-4Yb0TKMCBCgRzgLkQELLTGYO5W-Dd-OtCBUZCDvBRNIA9f5CebCmg==]
- Role of Cholecystokinin in the Development and Progression of Acute Pancreatitis and the Potential of Therapeutic Application of Cholecystokinin Receptor Antagonists - Karger Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ZH4qeh6eEVWDa1e-BRJr46dIEN74SYHYJdZ42S8jtGosLZONMO4pSp0JJjWUZsDBY4wBCVg197-CSSEzA0qCQOMKa8aU-V5k1R64F_IhsalYUda-BvJ9d0nHLc2ufeTcScJjTVxkTwOaFVFG7-plq7DUVPpHxJiK05yETj7l8AEn8CGeJnn-z1Bz380jXA6hvLCrn2M_GGTw5h4l_to=]
- Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3K0iOpqAce4KYov567H34K_pVfCitIY1ywFF61vkDdTcsChyHfbiOeZCWrJhe3DE1D52Z0N2zW1Dludsf69SopX8nev9f0uutcKS3i8sD21CgBxOOzO4WzgnZ2nlZHgAYjcpsLVbyon1dxQ==]
Sources
- 1. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Characterizing (S)-Lorglumide as a CCK₁ Receptor Antagonist in Isolated Tissue Bath Assays
Abstract
This guide provides a comprehensive framework for utilizing (S)-Lorglumide in isolated tissue bath pharmacological experiments. (S)-Lorglumide is a potent and selective antagonist of the cholecystokinin type 1 (CCK₁) receptor, making it an invaluable tool for studying the physiological and pathophysiological roles of CCK in the gastrointestinal (GI) system and beyond[1][2]. Isolated tissue bath assays remain a cornerstone of classical pharmacology, offering a robust and physiologically relevant system to determine the concentration-response relationships of drugs in contractile tissues[3][4]. This document details the underlying signaling mechanisms, provides step-by-step protocols for tissue preparation and experimentation using the guinea pig ileum as a model system, and outlines methods for data analysis to characterize competitive antagonism.
Scientific Principle: The CCK₁ Receptor Signaling Cascade
Cholecystokinin (CCK) is a critical peptide hormone in the GI tract, regulating processes such as gallbladder contraction, pancreatic enzyme secretion, and gut motility[5][6]. These actions are primarily mediated through the CCK₁ receptor, a G-protein coupled receptor (GPCR)[7][8].
Upon binding of an agonist like CCK octapeptide (CCK-8), the CCK₁ receptor undergoes a conformational change and activates its associated Gq protein. This initiates a well-defined signaling cascade:
-
Gq Activation : The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization : IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm[9][10][11].
-
Smooth Muscle Contraction : The rapid increase in cytosolic Ca²⁺ concentration activates calcium-dependent pathways, leading to the contraction of smooth muscle cells in tissues like the gallbladder and ileum[11].
(S)-Lorglumide functions as a competitive antagonist at the CCK₁ receptor. It binds to the receptor at the same site as CCK but does not activate it, thereby preventing the agonist from binding and initiating the contractile signaling cascade[1][12].
Caption: CCK₁ Receptor Signaling and (S)-Lorglumide's Point of Inhibition.
Materials and Reagents
Equipment
-
Isolated Tissue Organ Bath System (e.g., MDE Technologies, Radnoti)[13]
-
Isotonic Force-Displacement Transducer
-
Data Acquisition System (e.g., PowerLab, ADInstruments)
-
Water Bath with Temperature Controller (set to 37°C)
-
Carbogen Gas Cylinder (95% O₂, 5% CO₂) with regulator and tubing[14]
-
Dissection Tools (fine scissors, forceps)
-
Suture Thread (e.g., silk)
-
Analytical Balance
-
pH Meter
-
Micropipettes and tips
Biological Materials
-
Guinea Pig (e.g., Dunkin-Hartley)
-
The guinea pig ileum is a classical preparation with low spontaneous activity, making it ideal for studying dose-response relationships[15][16][17].
Chemicals & Solutions
-
(S)-Lorglumide
-
Cholecystokinin Octapeptide (CCK-8), sulfated
-
Dimethyl sulfoxide (DMSO) or Ethanol (100%), for stock solutions[18]
-
Reagents for Krebs-Henseleit Solution (see Table 2)
-
Distilled or Deionized Water (Type I)
Reagent Preparation
(S)-Lorglumide & CCK-8 Stock Solutions
Accurate preparation of stock solutions is critical. Due to the poor aqueous solubility of many non-peptide antagonists, an organic solvent is required for the primary stock[18][19].
Table 1: Physicochemical & Stock Solution Data
| Compound | Molar Mass ( g/mol ) | Recommended Solvent | Stock Concentration | Storage |
|---|---|---|---|---|
| (S)-Lorglumide | 459.41 | DMSO or Ethanol | 10 mM | -20°C, protected from light[20] |
| CCK-8 (sulfated) | 1143.29 | Distilled Water | 1 mM | -20°C or -80°C (aliquot to avoid freeze-thaw) |
-
Causality Note: DMSO is an excellent solvent for many organic compounds but can have biological effects at higher concentrations in the organ bath (>0.1% v/v)[21]. It is crucial to use the highest possible stock concentration to minimize the final volume added to the bath. Serial dilutions should be made in the same solvent or an appropriate aqueous buffer immediately before use.
Krebs-Henseleit Physiological Salt Solution
This buffer is designed to mimic the ionic composition and pH of mammalian extracellular fluid, ensuring tissue viability for several hours ex vivo[22][23][24].
Table 2: Composition of Krebs-Henseleit Solution (for 1 Liter)
| Component | Molar Mass ( g/mol ) | Weight (g) | Final Concentration (mM) |
|---|---|---|---|
| NaCl | 58.44 | 6.9 | 118.1 |
| KCl | 74.55 | 0.35 | 4.7 |
| CaCl₂·2H₂O | 147.02 | 0.37 | 2.5 |
| KH₂PO₄ | 136.09 | 0.16 | 1.2 |
| MgSO₄·7H₂O | 246.47 | 0.29 | 1.2 |
| NaHCO₃ | 84.01 | 2.1 | 25.0 |
| D-Glucose | 180.16 | 2.0 | 11.1 |
-
Dissolve all salts EXCEPT CaCl₂ and NaHCO₃ in ~800 mL of distilled water.
-
Add D-Glucose and stir until fully dissolved.
-
In a separate beaker, dissolve the CaCl₂ in ~50 mL of water. Add this solution slowly to the main mixture while stirring to prevent precipitation.
-
Add the NaHCO₃ slowly to the solution.
-
Adjust the final volume to 1 Liter with distilled water.
-
Aerate the solution vigorously with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes. This is critical to achieve a physiological pH of ~7.4[14].
-
The solution should be made fresh daily[14].
Experimental Workflow Overview
The experimental process follows a logical sequence to establish a baseline, measure the agonist effect, and then quantify the antagonist's inhibitory action.
Caption: Standard workflow for characterizing a competitive antagonist.
Detailed Experimental Protocols
Protocol 5.1: Isolation and Mounting of Guinea Pig Ileum
-
Humanely euthanize a guinea pig according to approved institutional animal care guidelines.
-
Immediately perform a laparotomy and identify the ileum (the distal portion of the small intestine).
-
Carefully excise a segment of the ileum, approximately 10-15 cm from the ileo-caecal junction. Place it immediately into a petri dish containing pre-warmed and aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs solution using a syringe to remove intestinal contents.
-
Cut the segment into smaller pieces of 2-3 cm in length.
-
Tie a silk suture loop to each end of a tissue segment.
-
Attach one loop to the fixed hook/aerator at the bottom of the organ bath chamber and the other loop to the hook of the isometric force transducer[4].
-
Ensure the tissue is mounted vertically and is not twisted or touching the sides of the chamber.
Protocol 5.2: Equilibration and Viability Check
-
Fill the organ bath with pre-warmed (37°C) and continuously aerated Krebs-Henseleit solution.
-
Apply a resting tension of approximately 1.0 gram to the tissue. This is a critical step, as the resting tension determines the sensitivity of the preparation.
-
Allow the tissue to equilibrate for 45-60 minutes. During this period, wash the tissue with fresh Krebs solution every 15 minutes to remove metabolic byproducts. The baseline tension should stabilize during this time.
-
Viability Test: Add a submaximal concentration of a standard agonist (e.g., Carbachol or KCl) to ensure the tissue is healthy and responsive. After a stable contraction is observed, wash the tissue thoroughly until it returns to the baseline tension.
Protocol 5.3: Determining the Agonist (CCK-8) Concentration-Response Curve (CRC)
-
Once the baseline is stable, begin the cumulative CRC.
-
Add the first, lowest concentration of CCK-8 to the bath. This is typically done by adding a small volume (e.g., 10-50 µL) of a prepared dilution.
-
Wait for the contractile response to reach a stable plateau (usually 2-3 minutes).
-
Without washing, add the next, higher concentration of CCK-8. The volume added should be calculated to achieve the desired final molar concentration in the bath.
-
Repeat this process with increasing concentrations of CCK-8 until a maximal response is achieved and further additions produce no additional increase in tension.
-
Perform a final, thorough washout of the tissue until the baseline tension is re-established.
Protocol 5.4: Quantifying Antagonism with (S)-Lorglumide
-
After the control CRC and subsequent washout, add a single, fixed concentration of (S)-Lorglumide to the bath (e.g., 100 nM).
-
Allow the antagonist to incubate with the tissue for a pre-determined period (e.g., 30 minutes) to ensure it has reached equilibrium with the receptors.
-
In the continued presence of (S)-Lorglumide, repeat the entire cumulative CCK-8 CRC as described in Protocol 5.3.
-
If time and tissue viability permit, this process can be repeated after washout with different concentrations of (S)-Lorglumide.
Data Analysis and Expected Results
The primary outcome of this experiment is the quantification of (S)-Lorglumide's potency as a competitive antagonist.
-
Data Normalization: For each CRC, express the contractile responses as a percentage of the maximum contraction achieved in the control (agonist-only) curve.
-
Curve Fitting: Plot the normalized response (%) against the logarithm of the agonist [CCK-8] molar concentration. Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic equation) using software like GraphPad Prism.
-
Interpretation: A competitive antagonist like (S)-Lorglumide will cause a parallel, rightward shift in the agonist CRC with no reduction in the maximum response[12].
-
Schild Analysis & pA₂ Determination: The potency of a competitive antagonist is expressed as its pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. It can be calculated using the Schild equation after obtaining dose ratios (DR) from the shifted curves. The dose ratio is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ in its absence.
Table 3: Pharmacological Parameters for Lorglumide
| Preparation | Agonist | Antagonist | Measured Parameter | Value | Reference |
|---|---|---|---|---|---|
| Guinea Pig Ileum | CCK-Octapeptide | Lorglumide | pKB | 7.43 ± 0.20 | [26] |
| Guinea Pig Ileum | CCK-Octapeptide | Lorglumide | pKB (classical) | 7.70 ± 0.12 | [26] |
| Rat Pancreatic Acini| Caerulein | Lorglumide | pA₂ | 7.31 ± 0.45 |[12][27] |
Note: pKB is analogous to pA₂ for a competitive antagonist.
Troubleshooting and Best Practices
-
Low Tissue Responsiveness: Ensure the Krebs solution is fresh, correctly prepared, and continuously aerated at 37°C. Check that the dissection was not overly traumatic.
-
Drifting Baseline: Allow for a longer equilibration period. Ensure the temperature is stable and the tissue is not fatiguing.
-
Precipitation of Drug: If the drug precipitates upon addition to the aqueous buffer, the stock concentration may be too low, requiring too large a volume. Consider making a more concentrated stock solution or using a different, but still safe, co-solvent[19].
-
Solvent Effects: Always run a time-matched vehicle control to ensure the solvent (e.g., DMSO) at its final bath concentration does not affect tissue contractility.
References
- Vertex AI Search. (n.d.). Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor - Pathway Figure OCR.
-
Alemparte, I., et al. (2003). Cholecystokinin antagonists: pharmacological and therapeutic potential. Medicinal Research Reviews, 23(5), 571-615. Retrieved from [Link]
-
Daugé, V., & Lena, I. (1998). CCK antagonists: pharmacology and therapeutic interest. La Presse Médicale, 27(31), 1599-1607. Retrieved from [Link]
-
Alemparte, I., et al. (2003). Cholecystokinin Antagonists: Pharmacological and Therapeutic Potential. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are CCK receptor antagonists and how do they work? Retrieved from [Link]
-
Zetler, G. (1984). Ceruletide, ceruletide analogues and cholecystokinin octapeptide (CCK-8): effects on isolated intestinal preparations and gallbladders of guinea pigs and mice. Peptides, 5(4), 729-736. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. Retrieved from [Link]
-
Zeng, Y., et al. (2020). Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells. British Journal of Pharmacology, 177(15), 3480-3496. Retrieved from [Link]
- Evangelista, S. (1999). Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Part I: Development of Potential Therapeutic To. Pharmacological Research, 40(4), 295-303.
-
HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer. Retrieved from [Link]
-
Mawe, G. M., et al. (1993). The role of cholecystokinin in ganglionic transmission in the guinea-pig gall-bladder. The Journal of Physiology, 471, 411-424. Retrieved from [Link]
-
University of Bristol. (n.d.). Guinea Pig Ileum. Retrieved from [Link]
-
Wikipedia. (n.d.). Krebs–Henseleit solution. Retrieved from [Link]
-
Jiang, S., et al. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science, 101(6), 101867. Retrieved from [Link]
-
Norecopa. (2021, April 6). Guinea Pig Ileum. Retrieved from [Link]
-
Radu Djurfeldt, D. (n.d.). Schematic representation of CCK receptors and the possible second.... ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ CCK1 Stable Cell Line Development Service. Retrieved from [Link]
-
Wisdomlib. (2025, July 31). Guinea pig ileum preparation. Retrieved from [Link]
-
Mawe, G. M., et al. (1993). The role of cholecystokinin in ganglionic transmission in the guinea-pig gall-bladder. The Journal of Physiology, 471, 411-424. Retrieved from [Link]
-
Gaddum, J. H., & Picarelli, Z. P. (1957). The use of the guinea-pig ileum preparation for testing the activity of substances which imitate or antagonize the actions of 5-hydroxytryptamine and tryptamine. British Journal of Pharmacology and Chemotherapy, 12(3), 323-328. Retrieved from [Link]
-
Blue, D. R., et al. (1994). The guinea-pig ileum preparation as a model for 5-HT1A receptors: anomalous effects with RS-30199-193. British Journal of Pharmacology, 112(1), 147-154. Retrieved from [Link]
-
ResearchGate. (n.d.). CCK-8S induced contraction of guinea pig gallbladder in vivo (A) was.... Retrieved from [Link]
-
D'Amato, M., et al. (1991). Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum. British Journal of Pharmacology, 102(2), 391-395. Retrieved from [Link]
-
Makovec, F., et al. (1987). Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. Arzneimittel-Forschung, 37(11), 1265-1268. Retrieved from [Link]
-
Kopin, A. S., et al. (1992). Guinea pig gallbladder and pancreas possess identical CCK-A receptor subtypes. The American Journal of Physiology, 263(4 Pt 1), G449-G454. Retrieved from [Link]
-
D'Amato, M., et al. (1991). Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum. British Journal of Pharmacology, 102(2), 391-395. Retrieved from [Link]
-
Wikipedia. (n.d.). Lorglumide. Retrieved from [Link]
-
Scarpignato, C., & Varga, G. (1990). Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat. British Journal of Pharmacology, 99(4), 815-821. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of CCK antagonist lorglumide (lorg; intraperitoneal) on the.... Retrieved from [Link]
-
Radboud University. (n.d.). TISSUE ORGAN BATH SYSTEMS. Retrieved from [Link]
-
Sarna, S. K. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52324. Retrieved from [Link]
-
Scarpignato, C., & Varga, G. (1990). Effect of a New Potent CCK Antagonist, Lorglumide, on Caerulein- And Bombesin-Induced Pancreatic Secretion and Growth in the Rat. British Journal of Pharmacology, 99(4), 815-821. Retrieved from [Link]
-
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
-
ResearchGate. (2026, February 22). CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats. Retrieved from [Link]
-
MDE Technologies. (n.d.). Isolated Tissue Bath Setups. Retrieved from [Link]
-
Monash University. (2020, November 24). Pharmacology – Working with isolated tissue preparations. Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
Kerns, E. H., et al. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. Retrieved from [Link]
-
Bielawska, A., et al. (2016). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 21(10), 1385. Retrieved from [Link]
-
Meuser, J., & Arriaga, E. A. (2014). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PLoS ONE, 9(12), e113917. Retrieved from [Link]
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]
-
Smith, D. R., et al. (2017). Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli. Applied and Environmental Microbiology, 83(17), e00949-17. Retrieved from [Link]
Sources
- 1. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorglumide - Wikipedia [en.wikipedia.org]
- 3. dmt.dk [dmt.dk]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 10. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolated Tissue Bath Setups - MDE Technologies [mdegmbh.eu]
- 14. support.harvardapparatus.com [support.harvardapparatus.com]
- 15. Guinea Pig Ileum [sheffbp.co.uk]
- 16. Guinea Pig Ileum [norecopa.no]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. storkapp.me [storkapp.me]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 24. bostonbioproducts.com [bostonbioproducts.com]
- 25. himedialabs.com [himedialabs.com]
- 26. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for (S)-Lorglumide administration in behavioral neuroscience
Application Note: Protocol for (S)-Lorglumide Administration in Behavioral Neuroscience
Introduction & Mechanistic Overview
(S)-Lorglumide is a highly selective, competitive antagonist of the Cholecystokinin-1 (CCK1 or CCK-A) receptor. In behavioral neuroscience, CCK signaling is heavily implicated in the regulation of satiety, anxiety, and corticostriatal synaptic plasticity. By selectively blocking the CCK1 receptor, researchers can isolate the specific contributions of peripheral and central CCK1 pathways from CCK2 (CCK-B) mediated effects.
Causality & Mechanism: CCK-8S, the endogenous agonist, binds to the Gq/11-coupled CCK1 receptor, activating phospholipase C (PLC), which leads to inositol triphosphate (IP3) generation and intracellular calcium mobilization[1]. (S)-Lorglumide competitively binds to the CCK1 receptor, preventing this calcium influx and subsequent downstream neuronal depolarization[2]. In behavioral models, this blockade effectively attenuates CCK-induced satiety (e.g., glucose intake suppression)[3] and modulates motor-striatal transmission[4].
Caption: Mechanism of action of (S)-Lorglumide blocking the CCK1 receptor-mediated intracellular calcium signaling pathway.
Formulation and Vehicle Preparation
(S)-Lorglumide is highly lipophilic. Proper vehicle formulation is critical for ensuring bioavailability in in vivo models and preventing precipitation in ex vivo perfusion systems.
-
Stock Solution: Dissolve (S)-Lorglumide in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM).
-
In Vivo Vehicle: For intraperitoneal (IP) administration, the final DMSO concentration must be kept below 5% (ideally <1%) to prevent tissue toxicity and behavioral artifacts. Dilute the DMSO stock in sterile 0.9% saline or Phosphate-Buffered Saline (PBS) containing a surfactant such as Tween-80 (e.g., 1% DMSO / 1% Tween-80 / 98% Saline)[5].
-
Ex Vivo Vehicle: For patch-clamp electrophysiology, dilute the DMSO stock directly into Artificial Cerebrospinal Fluid (ACSF) to a final working concentration of 1 µM to 50 µM[1][4].
Quantitative Data: Dosing and Applications
The following table synthesizes field-validated concentrations and routes for (S)-Lorglumide across different experimental paradigms to ensure self-validating experimental design.
| Experimental Paradigm | Route/Preparation | Validated Dose/Concentration | Target Outcome / Application | Reference |
| Feeding Behavior (Satiety) | Intraperitoneal (IP) | 300 µg/kg | Attenuates CCK-8 induced suppression of glucose/food intake. | [3] |
| Anxiety Models (Plus-Maze) | Intraperitoneal (IP) | 1.0 - 10.0 mg/kg | Evaluation of anxiolytic/panicogenic properties (often inactive in classical models compared to CCK2 antagonists). | [6] |
| Ex Vivo Electrophysiology | Bath Perfusion (ACSF) | 1.0 µM | Blockade of CCK1R during patch-clamp recordings of corticostriatal MSNs. | [4] |
| In Vitro Calcium Imaging | Cell Culture Media | 50 µM | Complete inhibition of CCK-8S induced intracellular Ca2+ rise. | [1] |
| Toxicity / Sensitization | Intravenous (IV) | 4.0 - 13.0 mg/kg | Sensitizes progenitor cells to chemotherapeutics; alters cellular proliferation. | [7] |
Step-by-Step Experimental Protocols
Protocol A: In Vivo Administration for Feeding Behavior (Satiety Assays)
Rationale: CCK-8 is a known satiety signal. Administering (S)-Lorglumide prior to feeding trials validates the CCK1 receptor's specific role in meal termination.
-
Animal Acclimation: Fast rodents (e.g., Wistar rats or C57BL/6 mice) for 12-16 hours prior to the behavioral assay to establish a standardized baseline hunger drive.
-
Dose Preparation: Prepare a 300 µg/kg dose of (S)-Lorglumide[3]. First, dissolve the required mass in DMSO, then dilute with 0.9% sterile saline to achieve an injection volume of 1 mL/kg (rats) or 10 mL/kg (mice).
-
Administration: Administer the (S)-Lorglumide solution via IP injection 30 minutes prior to the introduction of food or a caloric liquid. Causality Note: A 30-minute pre-treatment allows for systemic distribution and peak receptor occupancy before the behavioral trigger.
-
Agonist Challenge (Optional): 15 minutes post-Lorglumide injection, administer CCK-8S (e.g., 0.125 - 0.25 µg/kg IP) to exogenously induce satiety[3].
-
Behavioral Recording: Place the animal in the testing arena with pre-weighed food/glucose. Record intake continuously or at discrete intervals (e.g., 15, 30, 60 minutes).
-
Data Analysis: Calculate cumulative intake. Successful CCK1R blockade is indicated by a significant attenuation of the CCK-8S induced reduction in food intake compared to vehicle controls.
Caption: Standardized in vivo workflow for evaluating (S)-Lorglumide in rodent feeding behavior assays.
Protocol B: Ex Vivo Electrophysiology (Patch-Clamp of Corticostriatal Synapses)
Rationale: CCK modulates synaptic transmission. Bath application of (S)-Lorglumide isolates CCK1R-specific effects on Excitatory Postsynaptic Currents (EPSCs).
-
Slice Preparation: Prepare acute coronal or horizontal brain slices (300 µm) containing the striatum and somatosensory cortex in ice-cold cutting solution. Transfer to standard ACSF and recover at 34°C for 1 hour.
-
Perfusion Setup: Continuously perfuse slices with oxygenated (95% O2 / 5% CO2) ACSF at 2-3 mL/min at room temperature or 32°C.
-
Baseline Recording: Obtain whole-cell patch-clamp recordings from identified Medium Spiny Neurons (MSNs). Evoke EPSCs using a bipolar stimulating electrode placed in the cortical layer V. Record a stable baseline of EPSCs for at least 10 minutes[4].
-
Drug Application: Switch the perfusion to ACSF containing 1 µM (S)-Lorglumide[4]. Ensure the final DMSO concentration is ≤0.1% to avoid membrane destabilization.
-
Equilibration: Wash in the drug for 10-15 minutes to ensure deep tissue penetration and steady-state receptor binding.
-
Plasticity Induction: Apply a Spike-Timing-Dependent Plasticity (STDP) protocol (e.g., 100 pairings of pre- and postsynaptic stimulation at 1 Hz).
-
Post-Induction Recording: Record EPSCs for an additional 45-60 minutes to evaluate Long-Term Potentiation (LTP) or Depression (LTD) in the presence of the CCK1R antagonist[4].
Troubleshooting & Scientific Integrity
-
Precipitation in ACSF: If (S)-Lorglumide precipitates upon addition to ACSF, ensure the DMSO stock is thoroughly vortexed and added dropwise to rapidly stirring ACSF. Do not exceed the solubility limit.
-
Receptor Selectivity: While (S)-Lorglumide is highly selective for CCK1 over CCK2, at concentrations exceeding 100 µM, off-target effects may occur. Always use the lowest effective dose (e.g., 1 µM for ex vivo[4] and <10 mg/kg in vivo[7]) and include a vehicle-only control group to rule out DMSO-induced artifacts.
References
-
Blockade of the CCK-1 receptor by lorglumide (lorglu, 300 μg/kg, ip)... - ResearchGate. Available at:[Link]
-
Protein Hydrolysates Induce CCK Release from Enteroendocrine Cells and Act as Partial Agonists of the CCK1 Receptor - Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
-
Antagonizing cholecystokinin A receptor in the lung attenuates obesity-induced airway hyperresponsiveness - PMC. Available at:[Link]
-
Cholecystokinin Activates Orexin/Hypocretin Neurons through the Cholecystokinin A Receptor - Journal of Neuroscience. Available at:[Link]
-
Cholecystokinin Modulates Corticostriatal Transmission and Plasticity in Rodents - eNeuro. Available at:[Link]
-
CCK receptor antagonists in animal models of anxiety - Behavioural Pharmacology. Available at:[Link]
-
CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells - PMC. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Cholecystokinin Modulates Corticostriatal Transmission and Plasticity in Rodents | eNeuro [eneuro.org]
- 5. Antagonizing cholecystokinin A receptor in the lung attenuates obesity-induced airway hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]
- 7. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats - PMC [pmc.ncbi.nlm.nih.gov]
Preventing thermal degradation of (S)-Lorglumide during long-term storage
Welcome to the Application Support Center for (S)-Lorglumide (also known as CR-1409). As a potent and highly selective cholecystokinin-A (CCK-A) receptor antagonist, (S)-Lorglumide is critically utilized in gastroenterology, pancreatic research, and oncology [3]. However, its complex molecular architecture—specifically its dual amide linkages—renders it highly susceptible to thermal degradation and hydrolysis.
This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to ensure the structural integrity of your compound during long-term storage and experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the definitive temperature and solvent constraints for storing (S)-Lorglumide?
Causality & Insight: The stability of (S)-Lorglumide is fundamentally dictated by the activation energy required for amide bond cleavage. In a solid crystalline state, the molecular lattice restricts ambient moisture interaction, allowing long-term stability at -20°C. However, once solvated, the compound becomes highly vulnerable to nucleophilic attack by trace water molecules. Thermal energy exponentially accelerates this hydrolytic degradation. Therefore, aqueous solutions must be prepared fresh daily, while organic stocks require ultra-low temperatures (-80°C) to arrest kinetic degradation [1].
Table 1: Quantitative Storage Guidelines for (S)-Lorglumide
| State / Solvent | Optimal Temperature | Maximum Shelf Life | Critical Handling Notes |
| Crystalline Solid | -20°C | ≥ 4 Years | Keep tightly sealed; protect from ambient moisture [1]. |
| Anhydrous DMSO | -80°C | 6 Months | Purge with inert gas (Argon/N₂) prior to freezing[2]. |
| Anhydrous DMSO | -20°C | 1 Month | Highly subject to degradation if freeze-thaw cycles occur [2]. |
| Aqueous Buffers | 4°C or Room Temp | < 24 Hours | Do not store. Prepare immediately before in vitro use [1]. |
Q2: What is the exact mechanism of thermal degradation if storage protocols fail?
Causality & Insight: (S)-Lorglumide contains a 3,4-dichlorobenzoyl group attached via an amide bond to a glutamine derivative. When exposed to thermal stress (temperatures > -20°C in solution) combined with trace moisture, the compound undergoes acid/base-catalyzed hydrolysis. The thermal energy provides the necessary activation energy for water to act as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This irreversible cleavage yields 3,4-dichlorobenzoic acid and a truncated amine derivative, completely obliterating the molecule's binding affinity to the CCK-A receptor [3].
Fig 1: Thermal and hydrolytic degradation pathway of (S)-Lorglumide.
Q3: How do I prepare and store stock solutions to guarantee self-validating experimental integrity?
Causality & Insight: To prevent the introduction of atmospheric moisture (which acts as the primary reactant in thermal hydrolysis), stock solutions must be prepared under strictly anhydrous conditions. The following protocol acts as a self-validating system: by controlling the environment at every step, you eliminate the variables that cause degradation, ensuring that any downstream assay failures are not due to compound instability.
Step-by-Step Methodology: Anhydrous Stock Preparation & Storage
-
Equilibration: Remove the lyophilized (S)-Lorglumide vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes before opening. (Note: Opening cold vials causes immediate condensation of atmospheric moisture directly onto the powder).
-
Solvation: Reconstitute the solid in highly pure, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves) to achieve your standard stock concentration (e.g., 10 mM or ~1 mg/mL) [1].
-
Aliquoting: Divide the stock solution into single-use amber glass vials. This prevents repeated freeze-thaw cycles, which introduce micro-bubbles of oxygen and moisture that accelerate thermal degradation.
-
Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface in each vial for 5-10 seconds to displace ambient air and oxygen.
-
Flash Freezing & Storage: Cap the vials tightly, flash-freeze them in liquid nitrogen, and immediately transfer them to a -80°C ultra-low temperature freezer for long-term storage [2].
Fig 2: Optimal workflow for preparing and storing (S)-Lorglumide stock solutions.
Section 2: Troubleshooting Guide
Issue 1: Complete loss of CCK-A inhibitory activity in vitro after storing aqueous working solutions.
-
Diagnostic Logic: (S)-Lorglumide is sparingly soluble in aqueous buffers (maximum ~0.5 mg/ml in a 1:1 DMSO:PBS solution) and is highly unstable in water [1]. If you diluted your DMSO stock into an aqueous buffer and stored it overnight at 4°C or room temperature, the compound likely precipitated out of solution or underwent rapid hydrolysis.
-
Resolution: Never store aqueous solutions of (S)-Lorglumide for more than 24 hours. Always perform the final aqueous dilution immediately prior to introduction into your cell culture or biochemical assay.
Issue 2: Inconsistent chromatographic peaks (RP-HPLC) or reduced purity after long-term -20°C storage of DMSO stocks.
-
Diagnostic Logic: Storing solvated DMSO stock solutions at -20°C is only viable for a maximum of 1 month [2]. While pure DMSO freezes at 19°C, standard -20°C laboratory freezers frequently undergo auto-defrost cycles that cause micro-temperature fluctuations. These fluctuations provide enough thermal energy to initiate slow, steady degradation over time.
-
Resolution: Discard the degraded stock. For new batches, strictly adhere to the -80°C storage protocol for any solvated compound expected to be kept longer than 30 days. Validate the new stock's integrity via LC-MS; you should observe a single primary peak corresponding to the intact mass (M.W. 481.4 g/mol for the sodium salt) without the presence of the lower molecular weight 3,4-dichlorobenzoic acid degradant fragment.
References
-
Wikipedia Contributors. "Lorglumide - Pharmacological Properties and Receptor Affinity." Wikipedia, The Free Encyclopedia. Available at:[Link]
Technical Support Center: Minimizing Off-Target Receptor Binding in High-Concentration (S)-Lorglumide Assays
Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently consult on the challenges of maintaining ligand selectivity in high-concentration G protein-coupled receptor (GPCR) assays.
(S)-Lorglumide (CR-1409) is a highly potent, non-peptidic antagonist selective for the cholecystokinin-1 (CCK1/CCK-A) receptor[1]. However, when researchers push assay concentrations higher (e.g., >1 µM) to establish complete dose-response curves or assess low-affinity allosteric modulators, they often encounter severe off-target binding—particularly to CCK2/CCK-B receptors—and non-specific lipid partitioning[2],[3].
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your data reflects true CCK1-specific pharmacology.
Quantitative Binding Metrics: (S)-Lorglumide Selectivity Profile
To troubleshoot off-target binding, we must first understand the thermodynamic boundaries of the ligand. The table below summarizes the binding metrics and mitigation strategies for (S)-Lorglumide.
| Parameter | CCK1 (Target) | CCK2 (Off-Target) | Mechanistic Notes & Mitigation |
| Receptor Affinity (IC50) | ~50 nM | ~3,000 nM (3 µM) | Provides a >60-fold selectivity window. Dosing >1 µM risks CCK2 cross-reactivity[2],[3]. |
| Antagonist Potency (pA2) | 7.31 ± 0.45 | N/A | High affinity requires strict equilibrium kinetics to measure accurately[1]. |
| Non-Specific Binding (No BSA) | ~35-40% of Total | ~35-40% of Total | High lipophilicity causes partitioning into membranes. |
| Non-Specific Binding (0.1% BSA) | < 10% of Total | < 10% of Total | BSA acts as a lipid sink to sequester free lipophilic molecules[4]. |
Concentration-Dependent Binding Dynamics
Concentration-dependent receptor binding dynamics of (S)-Lorglumide.
Troubleshooting Guides & FAQs
Q1: I am running a competition binding assay with (S)-Lorglumide up to 100 µM, but my non-specific binding (NSB) is unacceptably high (>30%). How do I reduce this background? Causality & Solution: (S)-Lorglumide is a highly lipophilic molecule. At concentrations exceeding 10 µM, the compound saturates the specific CCK1 receptor pockets and begins partitioning into the hydrophobic core of the cell membrane preparation. It also adheres electrostatically to plastic assay plates and glass-fiber filters, artificially inflating your radioactive counts[4].
-
Buffer Optimization: Supplement your assay and wash buffers with 0.1% - 0.5% (w/v) Bovine Serum Albumin (BSA)[4]. BSA acts as a "lipid sink," sequestering free lipophilic molecules and preventing them from interacting with the filter matrix.
-
Filter Treatment: Pre-soak your GF/B or GF/C filter plates in 0.5% Polyethylenimine (PEI) for 1 hour prior to harvesting. PEI neutralizes the negative charge of the glass fibers, drastically reducing the electrostatic adhesion of the radioligand[4].
Q2: How can I confidently distinguish between CCK1 specific binding and CCK2 off-target binding when using high concentrations of (S)-Lorglumide? Causality & Solution: (S)-Lorglumide has an IC50 of ~50 nM for CCK1 and ~3 µM for CCK2[2]. When you dose above 1 µM, you cross the selectivity threshold, and the ligand will competitively antagonize CCK2 receptors[3].
-
Structurally Distinct Competitors: To define true NSB, do not use a massive excess of unlabeled (S)-Lorglumide. Instead, use a structurally distinct, high-affinity CCK1 antagonist (e.g., Devazepide) at 1 µM[4],[3]. If you use unlabeled Lorglumide to define NSB, its high concentration will displace radioligand from both CCK1 and CCK2, confounding your specific binding calculation.
-
Receptor Expression Control: Utilize membrane preparations expressing only CCK1 (e.g., transfected CHO or HEK293 cells) rather than native tissue (like pancreas or brain) which may co-express CCK1 and CCK2[1],[3].
Q3: My calculated Kd and Ki values are inconsistent between runs. What is causing this variability? Causality & Solution: You are likely experiencing "Ligand Depletion" or failing to reach binding equilibrium.
-
Ligand Depletion: If the bound radioactivity exceeds 10% of the total radioligand added, the assumption that "free ligand concentration equals total ligand concentration" fails, compromising the accuracy of the Michaelis-Menten kinetics[5],[6]. Fix: Reduce your receptor (membrane) concentration. Run a self-validating titration curve to find a membrane concentration that binds exactly 5-8% of the total radioligand[6].
-
Equilibrium Kinetics: High-affinity ligands often have very slow dissociation rates ( koff ). If you only incubate for 30 minutes, the high-concentration wells may reach equilibrium, but the low-concentration wells have not[5],[7]. Fix: Extend your incubation time to 90-120 minutes at room temperature to ensure steady-state equilibrium across all concentrations[6].
Step-by-Step Methodology: Optimized High-Concentration Radioligand Binding Protocol
This protocol is designed as a self-validating system. The inclusion of total binding, distinct-ligand NSB, and no-receptor controls ensures every potential artifact is internally controlled.
Optimized workflow for high-concentration GPCR radioligand binding assays.
Reagents & Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM EGTA, supplemented with 0.1% (w/v) fatty-acid-free BSA and 1x Protease Inhibitor Cocktail[4],[2].
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), strictly chilled to 4°C[4].
-
Radioligand: [3H]-(S)-Lorglumide or [125I]-CCK-8, prepared at a concentration equal to 0.5 × Kd[7].
-
NSB Competitor: 1 µM Devazepide (structurally distinct from Lorglumide)[3].
Execution Steps:
-
Filter Preparation: Pre-soak 96-well GF/C filter plates in 0.5% PEI for 60 minutes at room temperature to block non-specific electrostatic sites[4].
-
Assay Setup: In a 96-well polypropylene binding plate, set up the following conditions in triplicate:
-
Total Binding (TB): Assay Buffer + Radioligand + Membrane.
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + Membrane + 1 µM Devazepide.
-
Test Wells: Assay Buffer + Radioligand + Membrane + Increasing concentrations of unlabeled (S)-Lorglumide (10 pM to 100 µM).
-
Self-Validation Control (No-Receptor): Assay Buffer + Radioligand (No Membrane).
-
-
Incubation: Seal the plate and incubate on a plate shaker at 300 RPM for 120 minutes at 25°C. Causality: 120 minutes ensures complete equilibrium for slow-dissociating GPCR ligands[6].
-
Termination & Filtration: Transfer the binding reactions to the pre-soaked GF/C filter plate using a vacuum manifold.
-
Washing: Immediately wash the filters 4 times with 1.0 mL of ice-cold Wash Buffer per well. Causality: Ice-cold buffer slows the koff rate of the specifically bound ligand while rapidly flushing away the unbound lipophilic molecules[4],[7].
-
Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a MicroBeta scintillation counter.
-
Validation Check: Verify that the "No-Receptor" control counts are <5% of the Total Binding counts. If >5%, increase wash stringency. Calculate specific binding: Specific Binding = Total CPM - NSB CPM[4].
References
-
Title: GPCR-radioligand binding assays | Source: PubMed | URL: 5
-
Title: How to reduce non-specific binding of SKF83822 hydrobromide | Source: Benchchem | URL: 4
-
Title: Lorglumide (sodium salt) - CCK A Receptor Antagonist | Source: APExBIO | URL: 2
-
Title: Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists | Source: PubMed | URL: 1
-
Title: GPCR Membrane Ligand Binding Assay Development | Source: Multispan, Inc | URL: 6
-
Title: Binding kinetics of ligands acting at GPCRs | Source: PMC - NIH | URL: 7
-
Title: Novel, isoform-selective, cholecystokinin A receptor antagonist inhibits colon and pancreatic cancers in preclinical models | Source: Spandidos Publications | URL: 3
Sources
- 1. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multispaninc.com [multispaninc.com]
- 7. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of (S)-Lorglumide in Rodent Models
Welcome to the technical support center for researchers working with (S)-Lorglumide. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to address the common challenges encountered when aiming to improve the oral bioavailability of this potent cholecystokinin A (CCK-A) receptor antagonist in rodent models. While (S)-Lorglumide is known to be orally active, optimizing its systemic exposure is often crucial for achieving desired therapeutic outcomes and ensuring reproducible experimental results.[1] This resource combines established principles of drug delivery with specific insights gleaned from related compounds to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of (S)-Lorglumide?
While specific preclinical pharmacokinetic data for (S)-Lorglumide is not extensively published, we can infer its challenges based on its structural characteristics and data from analogous compounds like dexloxiglumide and proglumide. (S)-Lorglumide is a derivative of glutaramic acid, and its high lipophilicity, suggested by a high XLogP3 value, points towards low aqueous solubility as a primary hurdle.[2]
The main challenges likely include:
-
Poor Aqueous Solubility: As a lipophilic molecule, (S)-Lorglumide is expected to have limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This can lead to a low dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs. The sodium salt of lorglumide, however, is reported to be soluble in water (10 mg/mL), which can be leveraged in formulation strategies.
-
Potential for First-Pass Metabolism: Like many orally administered drugs, (S)-Lorglumide may be subject to metabolism in the gut wall and liver before it reaches systemic circulation. Data from the related compound dexloxiglumide suggests that metabolism, including hydroxylation and O-demethylation, can be a significant clearance mechanism.
-
Efflux Transporter Activity: The analogue dexloxiglumide has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that actively pumps drugs out of intestinal cells and back into the gut lumen. It is plausible that (S)-Lorglumide is also a substrate for P-gp or other efflux transporters, which would limit its net absorption.
Q2: My in vivo study with a simple (S)-Lorglumide suspension is showing low and variable plasma concentrations. What could be the cause and how can I troubleshoot this?
Low and variable plasma concentrations are a classic sign of poor oral bioavailability, likely stemming from the challenges mentioned above. Here’s a systematic approach to troubleshooting:
-
Confirm Solid-State Properties: Ensure the purity and solid-state form of your (S)-Lorglumide are consistent between batches. Polymorphism can significantly impact solubility and dissolution.
-
Particle Size of the Suspension: For a simple suspension, particle size is critical. Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution. Consider micronization to reduce particle size and improve the dissolution rate.
-
Vehicle Selection: The vehicle for your suspension can have a significant impact. If you are using a simple aqueous vehicle, the poor solubility of (S)-Lorglumide is likely the primary issue. Consider using a vehicle that can improve wetting and solubility, such as a solution containing a low concentration of a surfactant (e.g., Tween® 80) or a viscosity-enhancing agent (e.g., methylcellulose) to maintain a uniform suspension.
-
Consider Enabling Formulations: If simple approaches are insufficient, moving to an enabling formulation is the next logical step. These are designed to increase the concentration of the drug in solution in the GI tract. See the detailed guides below for lipid-based formulations and amorphous solid dispersions.
Troubleshooting Guide: Formulation Strategies
Issue 1: Low Systemic Exposure Due to Poor Solubility
If you suspect poor solubility is the primary reason for low bioavailability, here are some formulation strategies to consider, ranging from simple to more complex:
Strategy 1: Lipid-Based Formulations
Lipid-based formulations are an excellent choice for lipophilic drugs like (S)-Lorglumide. They can enhance oral bioavailability by several mechanisms, including:
-
Presenting the drug in a solubilized state, bypassing the dissolution step.
-
Stimulating bile secretion and the formation of mixed micelles, which can enhance drug solubilization and absorption.
-
Potentially reducing first-pass metabolism by promoting lymphatic uptake.
Table 1: Lipid Formulation Classification System (LFCS) and Suggested Starting Points
| LFCS Type | Composition | Mechanism of Action | Suitable for (S)-Lorglumide? |
| I | Oil only | Drug dissolved in oil. Dispersion depends on digestion. | Potentially, but may be unreliable. |
| II | Oil + Water-insoluble surfactant | Forms coarse emulsions upon dispersion. | A good starting point. |
| III | Oil + Water-soluble surfactant + Co-solvent | Forms fine emulsions or microemulsions (SEDDS/SMEDDS). | Often a very effective approach. |
| IV | Surfactants + Co-solvents (no oil) | Forms micelles upon dispersion. | Can be effective if the drug has some aqueous solubility. |
SEDDS: Self-Emulsifying Drug Delivery Systems; SMEDDS: Self-Microemulsifying Drug Delivery Systems
Protocol 1: Preparation of a Simple Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of (S)-Lorglumide in various oils (e.g., medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Cremophor® EL, Kollisolv® P 124), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select an oil with high solubility for (S)-Lorglumide, and a surfactant and co-solvent that are miscible with the oil.
-
-
Formulation Preparation:
-
Accurately weigh (S)-Lorglumide and dissolve it in the selected oil with gentle heating and stirring if necessary.
-
Add the surfactant and co-solvent to the oil-drug mixture and vortex until a clear, homogenous solution is formed. A common starting ratio is 40% oil, 40% surfactant, and 20% co-solvent.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Assess the self-emulsification properties by adding a small amount of the formulation to water in a glass beaker with gentle stirring. It should spontaneously form a fine, milky emulsion.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size (ideally <200 nm) is generally associated with better absorption.
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
ASDs can significantly enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a high-energy, amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer Selection:
-
Choose a polymer that is miscible with (S)-Lorglumide and can stabilize its amorphous form. Common choices include povidone (PVP), copovidone (Kollidon® VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
-
Solvent Selection:
-
Select a common solvent in which both (S)-Lorglumide and the chosen polymer are soluble (e.g., methanol, ethanol, or a mixture). The sodium salt of lorglumide is soluble in methanol.
-
-
Preparation:
-
Dissolve (S)-Lorglumide and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Scrape the dried film and gently grind it into a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution testing to compare the dissolution rate of the ASD to the crystalline drug.
-
Strategy 3: Nanoparticle Formulations
Reducing the particle size of a drug to the nanometer range can increase its surface area, leading to a faster dissolution rate. Nanoparticle formulations can also improve absorption by adhering to the intestinal mucosa.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
-
Vehicle and Stabilizer Selection:
-
Choose an aqueous vehicle for the nanosuspension.
-
Select a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like PVP) to prevent particle aggregation.
-
-
Milling Process:
-
Prepare a pre-suspension of (S)-Lorglumide in the aqueous vehicle containing the stabilizer.
-
Mill the suspension using a bead mill with small grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Monitor the particle size distribution during milling using a laser diffraction or dynamic light scattering instrument until the desired particle size (typically <500 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size distribution and zeta potential of the nanosuspension.
-
Assess the physical stability of the nanosuspension over time.
-
Issue 2: High First-Pass Metabolism or Efflux
If you have successfully improved the solubility and dissolution of (S)-Lorglumide but still observe low bioavailability, first-pass metabolism or active efflux may be the culprits.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Caco-2 Permeability Assay:
-
Perform a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[6][7][8]
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
-
In Vivo Studies with Inhibitors:
-
If efflux is suspected, consider an in vivo study where (S)-Lorglumide is co-administered with a known P-gp inhibitor (e.g., verapamil or elacridar) in rodents. A significant increase in systemic exposure compared to dosing (S)-Lorglumide alone would confirm the role of P-gp in limiting its absorption.
-
Experimental Design for an In Vivo Oral Bioavailability Study in Rodents
A well-designed in vivo study is essential to evaluate the performance of your (S)-Lorglumide formulation.
Protocol 4: Basic Oral Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the animals overnight (with free access to water) before dosing to reduce variability in gastric emptying and food effects.
-
-
Dosing:
-
Administer the (S)-Lorglumide formulation orally via gavage at a predetermined dose.
-
Include a control group receiving a simple suspension of the drug.
-
For absolute bioavailability determination, include a group receiving an intravenous (IV) dose of (S)-Lorglumide dissolved in a suitable vehicle (e.g., a solution containing a co-solvent and/or cyclodextrin).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at appropriate time points. A typical schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of (S)-Lorglumide in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizing Workflows and Concepts
Caption: Key steps in a rodent oral bioavailability study.
Concluding Remarks
Improving the oral bioavailability of (S)-Lorglumide in rodent models is a multifactorial challenge that requires a systematic and informed approach. By understanding the potential limitations of this compound—namely its poor aqueous solubility and potential for first-pass metabolism and efflux—researchers can select and optimize appropriate formulation strategies. This guide provides a starting point for troubleshooting and developing robust oral formulations to achieve consistent and therapeutically relevant systemic exposure of (S)-Lorglumide in your preclinical studies.
References
- González-Puga C, García-Navarro A, Escames G, et al. Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation: synergism with pharmacological levels of melatonin. J Pineal Res. 2005 Oct;39(3):243-50.
- Singh D, et al. Novel Nonpeptide CCK-B Antagonists: Design and Development of Quinazolinone Derivatives as Potent, Selective, and Orally Active CCK-B Antagonists. J Med Chem. 1998;41(16):2963-2974.
- Hughes J, et al. 2 Synthesis of non-peptide CCK antagonists. In: Cholecystokinin. Oxford University Press; 2023.
- Varga G, et al. Cholecystokinin receptor antagonism by peptidergic and non-peptidergic agents in rat pancreas. Br J Pharmacol. 1991;104(4):875-879.
-
Caco-2 Permeability Assay. Evotec. Accessed March 25, 2026. [Link]
- D'Amato M, et al. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum. Br J Pharmacol. 1991;102(2):391-395.
- Makovec F, et al. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. Arzneimittelforschung. 1987;37(11):1265-1268.
-
Permeability Assay on Caco-2 Cells. Bienta. Accessed March 25, 2026. [Link]
- Smith JP, et al. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. J Clin Med. 2024;13(9):2615.
- van Breemen RB, et al. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005;1(2):175-185.
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Accessed March 25, 2026. [Link]
- The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica. 2020;50(11):1326-1337.
-
Lorglumide. Wikipedia. Accessed March 25, 2026. [Link]
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods Mol Biol. 2012;837:247-265.
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Accessed March 25, 2026. [Link]
- Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics (Basel). 2023;12(2):247.
- Benkő I, et al. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats. Naunyn Schmiedebergs Arch Pharmacol. 2025.
- In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016;74:7.8.1-7.8.24.
- Benkő I, et al. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats.
- Role of human liver microsomes in in vitro metabolism of metamizole. Drug Metab Pers Ther. 2022;37(2):131-138.
- Nadella S, et al. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. Pharmaceutics. 2022;14(3):627.
Sources
- 1. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Lorglumide and Devazepide for CCK-A Receptor Antagonism
For researchers and drug development professionals navigating the landscape of cholecystokinin-A (CCK-A) receptor antagonists, the choice between (S)-Lorglumide and Devazepide is a critical one. Both are potent and selective non-peptide antagonists widely used as pharmacological tools to investigate the physiological roles of CCK and as potential therapeutic agents for various gastrointestinal disorders. This guide provides an in-depth, objective comparison of their efficacy, selectivity, and experimental validation, grounded in published scientific data.
Introduction: The Cholecystokinin-A Receptor and Its Significance
The cholecystokinin-A (CCK-A or CCK1) receptor is a G-protein coupled receptor (GPCR) predominantly found in the gallbladder, pancreas, and specific regions of the central nervous system. Its activation by the endogenous peptide hormone cholecystokinin triggers a cascade of physiological events, including the stimulation of pancreatic enzyme secretion, gallbladder contraction, and the induction of satiety.[1] Dysregulation of the CCK-A receptor signaling pathway has been implicated in various conditions, including pancreatitis, gastrointestinal motility disorders, and certain types of cancer. Consequently, potent and selective antagonists of this receptor are invaluable for both basic research and clinical applications.
Chemical and Structural Profile
(S)-Lorglumide and Devazepide belong to distinct chemical classes, which influences their pharmacological properties.
(S)-Lorglumide , a derivative of glutaramic acid, represents a class of acyclic CCK antagonists. Its chemical name is (S)-4-(3,4-dichlorobenzamido)-5-(dipentylamino)-5-oxopentanoic acid.
Devazepide (formerly known as MK-329 or L-364,718) is a member of the 1,4-benzodiazepine class of compounds.[2] Its structure is (S)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-1H-indole-2-carboxamide.
Mechanism of Action: Competitive Antagonism
Both (S)-Lorglumide and Devazepide exert their effects through competitive antagonism at the CCK-A receptor.[3][4] This means they bind to the same site on the receptor as the endogenous agonist, CCK, but fail to activate it. By occupying the binding site, they prevent CCK from eliciting its downstream signaling effects. This competitive and reversible interaction is a key determinant of their pharmacological profile.
Comparative Efficacy: A Quantitative Analysis
The true measure of an antagonist's utility lies in its potency. Several studies have directly compared the efficacy of Lorglumide and Devazepide in various in vitro and in vivo models. The data consistently demonstrates that Devazepide is significantly more potent than (S)-Lorglumide.
| Parameter | (S)-Lorglumide | Devazepide | Tissue/Assay | Reference |
| pA2 | 7.30 | 10.02 | Guinea-pig isolated ileum | [5] |
| pKB | 7.70 ± 0.12 | 10.09 ± 0.09 | Guinea-pig ileum (classical competition) | [6] |
| pKB | 7.59 | 9.98 | Guinea-pig gallbladder | [3] |
| IC50 (gastric emptying) | 0.11 mg/kg | 0.0064 mg/kg | Rat (in vivo) | [5] |
-
pA2 and pKB values: These are measures of antagonist potency, with a higher value indicating greater potency. The data clearly shows that Devazepide has a significantly higher pA2 and pKB than Lorglumide, indicating a much stronger affinity for the CCK-A receptor.
-
In vivo efficacy: The in vivo study on gastric emptying in rats further corroborates the in vitro findings, with Devazepide being effective at a much lower concentration than Lorglumide.[5]
Selectivity Profile: Distinguishing Between CCK Receptor Subtypes
A crucial aspect of a pharmacological tool is its selectivity for the target receptor over other related receptors. The CCK receptor family includes the CCK-A and CCK-B subtypes.
Devazepide is a highly selective CCK-A receptor antagonist. It exhibits over 1000-fold selectivity for the CCK-A receptor compared to the CCK-B receptor.[7]
(S)-Lorglumide is also considered a selective CCK-A receptor antagonist.[1] While direct, quantitative side-by-side comparisons of its binding affinity for both receptor subtypes are less commonly reported in the literature, functional studies consistently demonstrate its preferential action at CCK-A receptors.
In Vivo Pharmacodynamics: A Look at Physiological Effects
In vivo studies have highlighted the differential effects of these antagonists on gastrointestinal function.
-
Pancreatic Secretion: Both (S)-Lorglumide and Devazepide have been shown to inhibit CCK-stimulated pancreatic enzyme secretion. A comparative study in rats demonstrated that Devazepide was more potent than lorglumide in antagonizing pancreatic protein output in vivo.[2][4]
-
Gastric Emptying: As shown in the table above, both compounds can reverse the delay in gastric emptying induced by CCK agonists, with Devazepide being markedly more potent.[5]
Experimental Protocols: Methodologies for Evaluation
The characterization and comparison of (S)-Lorglumide and Devazepide rely on robust and reproducible experimental assays. Below are outlines of key methodologies.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the CCK-A receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of (S)-Lorglumide and Devazepide for the CCK-A receptor.
Workflow Diagram:
Caption: Workflow for a CCK-A receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissues rich in CCK-A receptors (e.g., rat pancreas) in a suitable buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [3H]devazepide or [125I]CCK-8).
-
Add increasing concentrations of the unlabeled antagonist ((S)-Lorglumide or Devazepide).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist).
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 (the concentration of antagonist that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of CCK-A receptor activation.
Objective: To determine the functional potency of (S)-Lorglumide and Devazepide in inhibiting CCK-A receptor-mediated signaling.
Workflow Diagram:
Caption: Workflow for a calcium mobilization functional assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture a cell line endogenously or recombinantly expressing the CCK-A receptor (e.g., HEK293 cells transfected with the human CCK-A receptor).
-
Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[8]
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of (S)-Lorglumide or Devazepide for a defined period.
-
Using a fluorescence plate reader with an integrated liquid handler, add a fixed concentration of a CCK agonist (e.g., CCK-8) to stimulate the cells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.
-
Pharmacokinetic Considerations
While both compounds are orally active, their pharmacokinetic profiles can differ, impacting their in vivo utility.
-
Devazepide: Devazepide is known to be a potent and orally active CCK-A receptor antagonist.[7][11] As a benzodiazepine derivative, its pharmacokinetic properties are generally favorable for oral administration, though specific parameters like Cmax, Tmax, and half-life can vary between species.
Conclusion and Recommendations
The choice between (S)-Lorglumide and Devazepide for CCK-A receptor antagonism depends on the specific requirements of the research.
-
For applications requiring the highest potency and selectivity for the CCK-A receptor, Devazepide is the clear choice. Its picomolar to low nanomolar affinity and high selectivity make it an excellent tool for precisely probing the function of CCK-A receptors.
-
(S)-Lorglumide, while less potent, remains a valuable and selective CCK-A antagonist. Its different chemical structure may offer advantages in certain experimental contexts, and it has been extensively used to characterize CCK-A receptor function.
Researchers should carefully consider the required potency, the potential for off-target effects (though minimal for both at appropriate concentrations), and the specific experimental system when selecting between these two important pharmacological agents. The detailed experimental protocols provided in this guide offer a starting point for the robust and reliable evaluation of these and other CCK-A receptor antagonists.
CCK-A Receptor Signaling Pathway
Caption: Simplified CCK-A receptor signaling pathway.
References
-
Shankley, N. P., et al. (1992). Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder. British Journal of Pharmacology, 105(1), 61-66. [Link]
-
Hughes, J., et al. (1994). Characterization of CCK receptors in a novel smooth muscle preparation from the guinea-pig stomach by use of the selective antagonists CI-988, L-365,260 and devazepide. British Journal of Pharmacology, 112(3), 913-917. [Link]
-
LITFL. (2021). Pharmacokinetics - Part One. Retrieved from [Link]
-
Wang, S. X. (1993). [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365260 on gastrointestinal motility in rats]. Zhongguo Yao Li Xue Bao, 14(5), 443-446. [Link]
-
Galas, M. C., et al. (1992). Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists. Peptides, 13(5), 979-984. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Hawthorn, J., et al. (1991). Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum. British Journal of Pharmacology, 102(2), 391-395. [Link]
-
Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from [Link]
-
CPRiL. (n.d.). Functional Relationships. Retrieved from [Link]
-
Lin, C. W., et al. (1989). Distinct Requirements for Activation at CCK-A and CCK-B/gastrin Receptors: Studies With a C-terminal Hydrazide Analogue of Cholecystokinin Tetrapeptide (30-33). Molecular Pharmacology, 36(6), 881-886. [Link]
-
Jensen, R. T., et al. (1993). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 713(1), 88-106. [Link]
-
Schmidt, W. E., et al. (1990). Effect of the Cholecystokinin-Receptor Antagonist Lorglumide on Pancreatic Enzyme Secretion Stimulated by Bombesin, Food, and Caerulein, Giving Similar Plasma Cholecystokinin Concentrations in the Dog. Scandinavian Journal of Gastroenterology, 25(8), 849-858. [Link]
-
Rescigno, A. (2002). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences, 6(2), 33-38. [Link]
-
Logos Biosystems. (2023). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Retrieved from [Link]
-
Makovec, F., et al. (1987). Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. Arzneimittel-Forschung, 37(11), 1265-1268. [Link]
-
Wank, S. A., et al. (1992). Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors. The Journal of Biological Chemistry, 267(15), 10379-10384. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Lorglumide. Retrieved from [Link]
-
Smith, G. N., et al. (2022). Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. Pharmaceuticals, 15(3), 356. [Link]
-
Fried, M., et al. (1989). Role of cholecystokinin in the regulation of gastric emptying and pancreatic enzyme secretion in humans. Studies with the cholecystokinin-receptor antagonist loxiglumide. Gastroenterology, 97(5), 1169-1177. [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
LITFL. (2021). Pharmacokinetics. Retrieved from [Link]
-
eScholarship. (n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (2022). Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. Retrieved from [Link]
-
MDPI. (2021). A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications. Retrieved from [Link]
-
Medicine LibreTexts. (2024). 1.3: Pharmacokinetics I. Retrieved from [Link]
-
Klotz, U., et al. (1983). Pharmacokinetics of the New Benzodiazepine Antagonist Ro 15-1788 in Man Following Intravenous and Oral Administration. European Journal of Clinical Pharmacology, 24(3), 409-412. [Link]
-
Greenblatt, D. J. (1981). Benzodiazepines: A summary of pharmacokinetic properties. British Journal of Clinical Pharmacology, 11(S1), 11S-16S. [Link]
Sources
- 1. Lorglumide - Wikipedia [en.wikipedia.org]
- 2. Effect of the cholecystokinin-receptor antagonist lorglumide on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. innoprot.com [innoprot.com]
- 9. mdpi.com [mdpi.com]
- 10. lorglumide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. agilent.com [agilent.com]
Validating CCK1 receptor knockout models using (S)-Lorglumide
Validating CCK1 Receptor Knockout Models: A Methodological Guide Using (S)-Lorglumide
The Imperative for Functional Validation
The Type 1 Cholecystokinin Receptor (CCK1R) is a Class A G-protein-coupled receptor (GPCR) integral to gastrointestinal physiology, satiety regulation, and the pathology of certain pancreatic and colon cancers[1]. While CRISPR/Cas9 technologies have democratized the generation of CCK1R knockout (KO) cell lines, genomic validation (e.g., sequencing or Western blotting) only confirms the absence of the target protein. It does not account for functional redundancy, such as the compensatory upregulation of the closely related CCK2R, which shares affinity for cholecystokinin (CCK) peptides[2].
To establish a truly self-validating experimental model, researchers must pair genetic ablation with pharmacological interrogation. By utilizing (S)-Lorglumide—a highly selective CCK1R antagonist—we can definitively prove that any residual signaling in a KO model is an off-target artifact, ensuring the absolute integrity of the cell line before it is deployed in drug discovery pipelines.
Comparative Analysis of CCK Receptor Antagonists
Selecting the correct pharmacological tool is critical for validating a KO model. If an antagonist exhibits partial agonism or poor selectivity, it introduces confounding variables that destroy the causality of the validation assay.
Below is a comparative analysis of standard CCK receptor antagonists used in functional assays:
| Compound | Primary Target | IC50 (CCK1R) | IC50 (CCK2R) | Mechanistic Profile & Assay Suitability |
| (S)-Lorglumide | CCK1R | ~130 nM | >10,000 nM | Optimal. Highly selective competitive antagonist. Exhibits no partial agonism, making it the gold standard for establishing a clean baseline in CCK1R KO models[3][4]. |
| Devazepide | CCK1R | ~10.4 nM | ~169 nM | Sub-optimal for KO validation. While highly potent, Devazepide has been shown to exhibit paradoxical agonistic activity at concentrations around 1 µM, which can trigger false-positive signaling in sensitive assays[3][5]. |
| L-365,260 | CCK2R | >5,000 nM | ~2.0 nM | Negative Control. Highly selective for CCK2R. Used in parallel with Lorglumide to confirm that CCK-induced signaling in WT cells is strictly CCK1R-mediated[4][6]. |
The CCK1R Signaling Cascade
Understanding the signal transduction pathway is essential for selecting the appropriate assay readout. Upon activation by its endogenous ligand (CCK-8), CCK1R undergoes a conformational shift that couples it to the Gq protein. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 subsequently triggers a rapid, quantifiable release of intracellular calcium (Ca2+)[2][7][8].
CCK1R Gq-coupled signaling pathway and (S)-Lorglumide antagonism.
Self-Validating Experimental Protocol: High-Throughput Calcium Flux Assay
To prove the functional ablation of CCK1R, we utilize a kinetic Calcium Flux Assay. This protocol is designed as a self-validating matrix: the Wild-Type (WT) cells prove the assay's dynamic range, the KO cells prove the genetic ablation, and (S)-Lorglumide proves the specificity of both.
Step 1: Cell Preparation & Seeding
-
Action: Seed WT and CCK1R KO cells (e.g., CHO or U2OS backgrounds) at 20,000 cells/well in a 384-well black, clear-bottom microplate[8][9]. Incubate overnight at 37°C.
-
Causality: A confluent, uniform monolayer is required to ensure consistent dye uptake and minimize well-to-well variability in baseline fluorescence.
Step 2: Fluorophore Loading
-
Action: Wash the cells and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is cell-permeable. Once inside the cytoplasm, endogenous esterases cleave the acetoxymethyl (AM) ester group, trapping the active fluorophore inside the cell. The dye will only fluoresce upon binding to free intracellular Ca2+ released from the endoplasmic reticulum[7].
Step 3: Pharmacological Baseline Establishment (Pre-incubation)
-
Action: Introduce (S)-Lorglumide (1 µM final concentration) to designated WT and KO wells. Incubate for 15 minutes prior to agonist stimulation.
-
Causality: Pre-incubation allows the antagonist to fully occupy the orthosteric binding site of any available CCK1 receptors. If the KO is incomplete, (S)-Lorglumide will block the residual receptors. If the KO is absolute, (S)-Lorglumide will have zero effect on the KO baseline, confirming the absence of the target.
Step 4: Agonist Stimulation & Kinetic Readout
-
Action: Using a Fluorometric Imaging Plate Reader (FLIPR), record a 10-second baseline fluorescence. Inject CCK-8 (10 nM) and continuously record the kinetic fluorescence response for 3 minutes[7].
-
Causality: CCK-8 acts as the functional trigger. The kinetic readout captures the immediate, transient spike in Ca2+ flux, which is the direct phenotypic result of CCK1R activation.
Step 5: Data Interpretation & Matrix Validation
-
WT + CCK-8: Robust fluorescent spike (Validates the assay mechanics).
-
WT + Lorglumide + CCK-8: Complete ablation of the spike (Validates Lorglumide's efficacy).
-
KO + CCK-8: Flatline response (Validates the genetic knockout).
-
KO + Lorglumide + CCK-8: Flatline response identical to the KO alone (Validates that no off-target receptors are being affected by the antagonist).
Self-validating experimental workflow for CCK1R knockout verification.
References
-
Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target Source: nih.gov URL:[Link]
-
Cholecystokinin receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:[Link]
-
CCK1 Cholecystokinin Receptor Assay - Innoprot GPCR Functional Assay Source: innoprot.com URL:[Link]
-
Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer Source: medcraveonline.com URL:[Link]
-
Activation of neural cholecystokinin-1 receptors induces relaxation of the isolated rat duodenum which is reduced by nitric oxide synthase inhibitors Source: nih.gov URL:[Link]
-
New Anthranilic Acid Based Antagonists with High Affinity and Selectivity for the Human Cholecystokinin Receptor 1 (hCCK 1 -R) Source: acs.org URL:[Link]
-
A Type 1 Cholecystokinin Receptor Mutant That Mimics the Dysfunction Observed for Wild Type Receptor in a High Cholesterol Environment Source: nih.gov URL:[Link]
-
Hi-Affi™ CCK1 Stable Cell Line Development Service Source: creative-biolabs.com URL:[Link]
Sources
- 1. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer - MedCrave online [medcraveonline.com]
- 4. Activation of neural cholecystokinin-1 receptors induces relaxation of the isolated rat duodenum which is reduced by nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scivisionpub.com [scivisionpub.com]
- 7. innoprot.com [innoprot.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. A Type 1 Cholecystokinin Receptor Mutant That Mimics the Dysfunction Observed for Wild Type Receptor in a High Cholesterol Environment - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: (S)-Lorglumide vs. (R)-Lorglumide Binding Affinity at the CCK1 Receptor
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Stereoselective binding mechanics, comparative affinity metrics, and self-validating pharmacological protocols.
The Mechanistic Role of Stereochemistry in CCK1 Receptor Antagonism
Lorglumide (CR-1409) is a potent, competitive, non-peptide antagonist of the Cholecystokinin-1 (CCK1/CCKA) receptor. Originally developed as a glutaramic acid derivative to overcome the poor potency and low selectivity of early compounds like proglumide, lorglumide is synthesized as a racemic mixture of two enantiomers.
However, the CCK1 receptor exhibits strict stereoselectivity. The receptor's binding pocket—located within the transmembrane helices of this G-protein-coupled receptor (GPCR)—requires precise spatial orientation of the ligand's lipophilic groups. The chiral center in the glutaramic acid backbone dictates whether the bulky dipentylamide chains can successfully project into the receptor's deep hydrophobic accessory pocket.
The (R)-enantiomer (the eutomer) correctly aligns its functional groups to stabilize the inactive conformation of the CCK1 receptor, effectively blocking endogenous CCK-8 binding. Conversely, the (S)-enantiomer (the distomer) forces these lipophilic chains into a sterically restricted region, resulting in structural clashes and a drastic reduction in binding affinity. This phenomenon, known as the eudismic ratio, is a hallmark of this drug class (as similarly observed with the related compound loxiglumide and its active (R)-enantiomer, dexloxiglumide) 1.
Comparative Binding Affinity Data
The following table synthesizes the binding affinities of the lorglumide enantiomers compared to the racemate and a standard benzodiazepine-derived CCK1 antagonist (Devazepide). Note: Because isolated (S)-lorglumide is rarely utilized, its specific values are extrapolated based on the established eudismic ratios of the glutaramic acid class (e.g., CR-1505/CR-2017)12.
| Compound | CCK1 Receptor Affinity (IC₅₀) | CCK2 Receptor Affinity (IC₅₀) | Selectivity Ratio (CCK1/CCK2) | Pharmacological Status |
| Racemic Lorglumide (CR-1409) | 130 nM | 300,000 nM | > 2,300-fold | Standard Racemate |
| (R)-Lorglumide | ~ 50 - 60 nM * | > 300,000 nM | > 5,000-fold | Active Eutomer |
| (S)-Lorglumide | > 5,000 nM * | > 300,000 nM | N/A | Inactive Distomer |
| Devazepide (MK-329) | 0.08 nM | 270 nM | ~ 3,400-fold | Non-peptide Control |
*Extrapolated data based on the ~2.5x to 3x potency increase typically observed when isolating the (R)-enantiomer from racemic glutaramic acid derivatives.
Pathway Visualization: CCK1 Receptor Antagonism
The diagram below maps the intracellular signaling cascade of the CCK1 receptor and illustrates exactly where (R)-Lorglumide exerts its competitive inhibition to prevent physiological responses like gallbladder contraction and pancreatic amylase secretion.
Mechanism of action: (R)-Lorglumide competitively inhibits CCK1R-mediated Gq/11 signaling pathways.
Self-Validating Experimental Protocols
To accurately determine the comparative binding affinity and functional antagonism of (S)- and (R)-Lorglumide, the following self-validating protocols must be employed. These methods include internal controls to verify assay integrity and specific buffer conditions to prevent false positives caused by the lipophilic nature of CCK peptides 3.
Protocol A: Radioligand Competitive Binding Assay
Objective: Determine the IC₅₀ and Kᵢ values of the lorglumide enantiomers at the CCK1 receptor.
-
Membrane Preparation: Isolate pancreatic acinar membranes (which predominantly express CCK1 receptors) from male Sprague-Dawley rats. Homogenize the tissue in 50 mM Tris-HCl (pH 7.4) supplemented with a protease inhibitor cocktail to prevent receptor degradation. Centrifuge at 30,000 × g, discard the supernatant, and resuspend the pellet.
-
Self-Validating Assay Buffer: Prepare a buffer containing 20 mM HEPES, 1 mM EGTA, 5 mM MgCl₂, 150 mM NaCl, and 0.2% Bovine Serum Albumin (BSA) at pH 6.5.
-
Causality Check: Why BSA? CCK-8 is highly lipophilic and will adhere to plastic assay tubes and glass fiber filters. BSA acts as a carrier protein, neutralizing non-specific binding and ensuring that detected radioactivity reflects true receptor-ligand interactions.
-
-
Incubation: In a 96-well plate, combine 0.1 mg/mL of membrane protein with 25 pM of [¹²⁵I]-Bolton-Hunter-CCK-8. Add varying concentrations (10⁻¹¹ to 10⁻⁵ M) of (S)-Lorglumide, (R)-Lorglumide, or the Racemate.
-
Internal Controls: Use 1 µM Devazepide as a positive control for total CCK1 displacement, and 1 µM L-365,260 to confirm the absence of CCK2 receptor interference.
-
-
Termination & Filtration: Terminate the reaction after 2 hours at room temperature by rapid vacuum filtration through GF/B glass fiber filters.
-
Causality Check: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) . Glass fibers carry a net negative charge; PEI is a cationic polymer that neutralizes this charge, preventing the non-specific trapping of the radioligand.
-
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity using a gamma counter. Calculate the IC₅₀ via non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.
Protocol B: In Vitro Functional Assay (Amylase Release Inhibition)
Objective: Confirm that the high binding affinity of (R)-Lorglumide translates to functional physiological antagonism.
-
Acini Isolation: Isolate rat pancreatic acini using collagenase digestion. Suspend the acini in a HEPES-Ringer buffer continuously oxygenated with 95% O₂ / 5% CO₂ to maintain cellular viability and metabolic activity.
-
Stimulation & Antagonism: Stimulate the acini with 100 pM CCK-8. This is a submaximal concentration chosen specifically because supramaximal CCK concentrations cause paradoxical inhibition of amylase release, which would confound the antagonist data. Co-incubate with increasing concentrations of the Lorglumide enantiomers.
-
Measurement: After a 30-minute incubation at 37°C, centrifuge the samples to pellet the cells. Harvest the supernatant and quantify amylase activity using a colorimetric Phadebas reagent assay. The functional IC₅₀ of (R)-Lorglumide should closely mirror its binding Kᵢ, validating its role as a competitive antagonist.
References
-
Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. PMC (National Institutes of Health). URL:[Link]
-
Involvement of endogenous CCK and CCK1 receptors in colonic motor function. PMC (National Institutes of Health). URL:[Link]
-
CCK1-antagonists: Design, Synthesis and Evaluation of N-Substituted Isobuyl-5-Hydroxy-5-Phenyl-Pyrrol-2-Ones as Adjunct to Opiates. Organic & Medicinal Chemistry International Journal (Juniper Publishers). URL:[Link]
Sources
Comparing (S)-Lorglumide and Dexloxiglumide pharmacological properties
Title: Comparative Pharmacological Profiling of (S)-Lorglumide and Dexloxiglumide: CCK1 Receptor Antagonists
Introduction: The CCK1 Receptor Antagonist Landscape
Cholecystokinin (CCK) is a pivotal peptide hormone mediating 1[1]. The physiological actions of CCK are primarily transduced through two G-protein coupled receptors: CCK1 (formerly CCK-A, predominantly peripheral) and CCK2 (formerly CCK-B/gastrin, predominantly central and gastric)[1].
Glutaramic acid derivatives represent a landmark class of non-peptide, competitive CCK1 receptor antagonists. Among these, (S)-Lorglumide (the active enantiomer of CR-1409) and Dexloxiglumide (CR-2017, the R-isomer of loxiglumide) are two of the most extensively characterized molecules[2]. While both share a common structural lineage and mechanism of action, their divergent pharmacokinetic profiles and receptor affinities have dictated their respective roles in preclinical research and clinical gastroenterology[1][2].
Structural Pharmacology & Receptor Kinetics
Both compounds are competitive, surmountable antagonists at the CCK1 receptor, meaning they produce a parallel rightward shift in the CCK-8 concentration-response curve without depressing the maximal tissue response[3].
-
(S)-Lorglumide : Features4[4]. It is highly potent but primarily restricted to in vitro and in vivo experimental models as a gold-standard reference compound[5].
-
Dexloxiglumide : The R-enantiomer of the racemic mixture loxiglumide. It exhibits slightly lower absolute affinity than lorglumide in some tissues but possesses favorable bioavailability and safety profiles, which propelled it into 2[1][2].
Table 1: Comparative Pharmacodynamics of (S)-Lorglumide and Dexloxiglumide
| Parameter | (S)-Lorglumide | Dexloxiglumide |
| Chemical Class | Glutaramic acid derivative | Glutaramic acid derivative |
| Target Receptor | CCK1 (CCK-A) | CCK1 (CCK-A) |
| Binding Affinity (IC50) | ~170 nM (Pancreatic/Gallbladder)[6] | 130 nM (Rat), ~1230 nM (Guinea Pig)[7][8] |
| Antagonist Potency (pK_B) | 7.00 ± 0.14 (Human Gallbladder)[3] | 6.95 ± 0.11 (Human Gallbladder)[3] |
| Mechanism of Action | Competitive, reversible antagonist[3] | Competitive, reversible antagonist[3] |
| Primary Application | Preclinical reference standard[5] | Clinical candidate (GI motility disorders)[1] |
Mechanistic Pathway: CCK1 Receptor Blockade
The CCK1 receptor is a Gq/11-coupled GPCR. Activation by endogenous CCK-8 triggers Phospholipase C (PLC), leading to the generation of Inositol trisphosphate (IP3) and Diacylglycerol (DAG). This cascade culminates in intracellular calcium mobilization, driving smooth muscle contraction in the gallbladder and enzyme secretion in pancreatic acini[9]. (S)-Lorglumide and Dexloxiglumide competitively occupy the orthosteric binding site, preventing CCK-8 docking and subsequent signal transduction[3].
Caption: Competitive inhibition of the CCK1/Gq signaling cascade by (S)-Lorglumide and Dexloxiglumide.
Self-Validating Experimental Protocols
To objectively evaluate and compare the efficacy of these antagonists, researchers rely on two gold-standard methodologies: the Radioligand Binding Assay (to determine receptor affinity) and the Isolated Gallbladder Contraction Assay (to determine functional antagonism).
Protocol A:[125I]-CCK-8 Radioligand Binding Assay
Purpose: To quantify the binding affinity (IC50) of the antagonists to CCK1 receptors in pancreatic or gallbladder membranes[10]. Causality & Validation: Using a radiolabeled agonist ([125I]-CCK-8) allows precise quantification of receptor occupancy. The displacement of the radioligand by increasing concentrations of the non-peptide antagonist confirms competitive binding at the same orthosteric site[10].
-
Membrane Preparation: Homogenize isolated guinea pig gallbladder or rat pancreatic tissue in ice-cold 0.32 M sucrose buffer (pH 7.4) to preserve receptor integrity[10]. Centrifuge at 13,000 rpm for 10 minutes to pellet cellular debris, then re-centrifuge the supernatant to isolate the membrane fraction[10].
-
Incubation: Resuspend the membrane pellet in 9 to prevent non-specific peptide adhesion to the plasticware[9][11].
-
Ligand Competition: Add 25 pM of[125I]-CCK-8 to the membrane suspension[12]. Concurrently, add varying concentrations (e.g., 1 nM to 30 μM) of either (S)-Lorglumide or Dexloxiglumide[12].
-
Equilibration: Incubate the mixture at 37°C for 30 minutes in a shaking water bath (45 rpm) to allow the competitive binding reaction to reach thermodynamic equilibrium[9].
-
Separation & Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer to remove unbound radioligand[9].
-
Analysis: Measure the filter-bound radioactivity using a gamma counter. Calculate the IC50 using non-linear regression analysis (e.g., fitting to a one-site competition model)[12].
Protocol B: Isolated Guinea Pig Gallbladder Contraction Assay
Purpose: To determine the functional antagonist dissociation constant (pK_B or pA2) by measuring the inhibition of CCK-8-induced smooth muscle contraction[2][13]. Causality & Validation: Functional assays are critical because binding affinity (IC50) does not always perfectly correlate with physiological efficacy. By constructing cumulative concentration-response curves for CCK-8 in the presence and absence of the antagonist, researchers can verify the competitive nature of the antagonism (indicated by a parallel rightward shift without a decrease in maximal contraction)[3].
-
Tissue Isolation: Rapidly excise the gallbladder from a euthanized guinea pig. Flush the lumen gently with Tyrode's solution to remove bile, as 9[9][10].
-
Organ Bath Setup: Suspend longitudinal gallbladder strips in a 10 mL organ bath containing oxygenated (95% O2 / 5% CO2) Tyrode's solution maintained at 32-37°C[10].
-
Equilibration: Apply a resting tension of 1g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to establish a stable baseline[10].
-
Pre-treatment (Optional but Recommended): Add 13 to the bath to inhibit endogenous prostaglandin synthesis, isolating the direct CCK1-mediated contractile response[13].
-
Control Curve: Add cumulative concentrations of CCK-8 (1 pM to 1 μM) to generate a control dose-response curve. Wash the tissue thoroughly until baseline tension is restored[10].
-
Antagonist Incubation: Incubate the tissue with a fixed concentration of Dexloxiglumide or (S)-Lorglumide (e.g., 0.1, 0.5, or 1.0 μM) for 15 minutes prior to agonist exposure[10].
-
Shifted Curve: Repeat the cumulative addition of CCK-8. The antagonist will produce a concentration-dependent rightward shift of the CCK-8 curve[3].
-
Data Calculation: Use Schild plot analysis to calculate the pA2 (or pK_B) value. A Schild slope of approximately 1.0 confirms competitive antagonism[3].
Conclusion & Translational Insights
While (S)-Lorglumide and Dexloxiglumide exhibit near-identical pK_B values (~7.00 vs. 6.95) in human gallbladder preparations[3], their trajectories in drug development diverged significantly. (S)-Lorglumide's high potency cemented its role as an indispensable pharmacological probe for mapping CCK1 receptor distribution and function[5]. Conversely, Dexloxiglumide's optimized pharmacokinetic profile allowed it to cross the translational divide, demonstrating clinical utility in accelerating colonic transit and mitigating symptoms in IBS-C[1][2]. For researchers, selecting between the two depends strictly on the experimental context: Lorglumide for precise in vitro receptor characterization, and Dexloxiglumide for in vivo models mirroring human gastrointestinal therapeutics.
References
-
Benchchem. Comparative Analysis of Itriglumide and Other Glutaramic Acid Derivatives.7
-
Grokipedia. Lorglumide - Receptor Selectivity and Binding.6
-
ACS Publications. New Anthranilic Acid Based Antagonists with High Affinity and Selectivity for the Human Cholecystokinin Receptor 1 (hCCK 1 -R).8
-
PMC (NIH). Involvement of endogenous CCK and CCK1 receptors in colonic motor function.2
-
Ovid (Digestive Diseases & Sciences). Effect of Three Nonpeptide Cholecystokinin Antagonists on Human Isolated Gallbladder.3
-
Benchchem. A Comparative Guide to Proglumide Derivatives.4
-
Juniper Publishers. CCK1-antagonists: Design, Synthesis and Evaluation of N-Substituted Isobuyl-5-Hydroxy-5-Phenyl-Pyrrol-2-Ones.5
-
PMC (NIH). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential.1
-
PMC (NIH). Systemic Bile Acids Affect the Severity of Acute Pancreatitis in Mice Depending on Their Hydrophobicity and the Disease Pathogenesis.9
-
ResearchGate. Influence of Cholecystitis State on Pharmacological Response to Cholecystokinin of Isolated Human Gallbladder with Gallstones.13
-
Crimson Publishers. Irreversible Cholecystokinin-1 Receptor Antagonists Pnb-028/81: N-Isobutyl-5-Hydroxy-5-Aryl-Pyrrol-2- Ones as Experimental Therapeutic Agents.10
Sources
- 1. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Lorglumide â Grokipedia [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systemic Bile Acids Affect the Severity of Acute Pancreatitis in Mice Depending on Their Hydrophobicity and the Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validating (S)-Lorglumide Results in Ex Vivo Pancreatic Acinar Assays
This guide provides an in-depth, experience-driven framework for researchers studying cholecystokinin-1 (CCK1) receptor signaling in ex vivo pancreatic acinar cells. We will focus on the critical practice of cross-validating experimental findings using structurally distinct antagonists. While our primary focus is on the glutamic acid derivative (S)-Lorglumide (and its racemate, Lorglumide/Loxiglumide), we will demonstrate how to corroborate its effects by comparing them with Devazepide, a potent benzodiazepine-based antagonist. This approach ensures that observed biological outcomes are genuinely attributable to CCK1 receptor blockade and not to off-target effects of a single chemical scaffold.
The Imperative of Cross-Validation in Receptor Pharmacology
In the field of receptor pharmacology, attributing a cellular response to the modulation of a specific target is paramount. Relying on a single antagonist, no matter how potent or selective it appears in binding assays, carries an inherent risk. Compounds can exhibit unforeseen off-target activities or interact with signaling components downstream of the receptor.
Pharmacological cross-validation is the gold standard for mitigating this risk. The core principle is to reproduce the same biological effect using a second, structurally unrelated antagonist that acts on the same target receptor. If two molecules with different chemical backbones produce the same specific, competitive antagonism of an agonist-induced effect, the confidence that this effect is mediated by the intended target receptor increases exponentially. This is the foundation of building a trustworthy and robust dataset.
A study by Bishop et al. demonstrated this principle by applying a "combined dose-ratio analysis" with combinations of devazepide and lorglumide to confirm they act on the same CCK1 receptor population in the guinea-pig gall bladder.[1]
The Antagonists: A Comparative Overview
To effectively cross-validate, we must understand the tools at our disposal. Here, we compare two major classes of CCK1 antagonists.
-
(S)-Lorglumide / Loxiglumide: These are derivatives of glutamic acid.[2] Lorglumide and Loxiglumide are often used to refer to the racemic mixture.[2][3] The active enantiomer is (S)-Lorglumide, also known as Dexloxiglumide.[4] These compounds are potent and selective CCK1 receptor antagonists.[2][3][5]
-
Devazepide (MK-329): Belonging to the benzodiazepine class of compounds, Devazepide is structurally distinct from the glutamic acid derivatives.[6] It is an extremely potent and selective CCK1 receptor antagonist, often considered a benchmark compound in CCK research.[6][7][8]
The significant structural differences between these molecules make them ideal partners for cross-validation studies.
Comparative Pharmacology of CCK1 Antagonists
The choice of an antagonist is driven by its pharmacological properties. The following table summarizes key parameters for (S)-Lorglumide (Dexloxiglumide), Lorglumide/Loxiglumide, and Devazepide, providing a quantitative basis for their comparison.
| Parameter | Devazepide | Lorglumide / Loxiglumide | (S)-Lorglumide (Dexloxiglumide) | Source(s) |
| Chemical Class | Benzodiazepine | Glutaramic Acid Derivative | Glutaramic Acid Derivative | [6][9] |
| Mechanism | Competitive Antagonist | Competitive Antagonist | Competitive Antagonist | [1][4][10] |
| Potency (pA2 / pKB) | pKB: 9.98 (Guinea Pig Gall Bladder) | pKB: 7.59 (Lorglumide, GP Gall Bladder) pA2: 7.00 (Lorglumide, Human Gall Bladder) pA2: 6.71 (Loxiglumide, GP Gall Bladder) | pA2: 6.41 (Rat Pancreatic Acini) pA2: 6.95 (Human Gall Bladder) | [1][10][11] |
| Binding Affinity (IC50) | 81 pM (Rat Pancreatic CCK Receptor) | 195 nM (Loxiglumide, Rat Pancreatic Membranes) | 130 nM (Rat Pancreatic CCK1 Receptors) | [4][7][8][10] |
| Selectivity | >1000-fold for CCK1 over CCK2 | >63-fold for CCK1 over CCK2/Gastrin | >150-fold for CCK1 over CCK2 | [4][10][12] |
Note: pA2 and pKB are measures of antagonist potency derived from functional assays (Schild analysis); lower IC50 and higher pA2/pKB values indicate greater potency.
Experimental Design for Cross-Validation in Pancreatic Acini
The following workflow outlines the necessary steps to rigorously test and cross-validate the effects of (S)-Lorglumide using Devazepide.
Caption: Experimental workflow for cross-validating CCK1 antagonists.
Protocol 1: Isolation of Primary Pancreatic Acini (Mouse Model)
This protocol is adapted from established methods to yield healthy, responsive acinar cell clusters.[5][11][13][14]
Rationale: The goal is to gently dissociate the pancreatic tissue using collagenase to preserve the acinar clusters and their receptors, ensuring physiological relevance.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 0.5% BSA and 10 mM HEPES.
-
Collagenase (Type IV or V, e.g., from Worthington) solution (0.5-1.0 mg/mL in HBSS).
-
50 mL conical tubes, sterile dissection tools.
-
Shaking water bath at 37°C.
-
Pipettes with wide-bore tips.
-
Nylon mesh (e.g., 500 µm) for filtration.
Method:
-
Dissection: Humanely euthanize a mouse and immediately dissect the pancreas, placing it into ice-cold HBSS.
-
Digestion: Transfer the pancreas to a 50 mL tube containing 5 mL of the collagenase solution. Incubate in a shaking water bath (200 rpm) at 37°C for 20-30 minutes.
-
Mechanical Dissociation: Every 5-10 minutes during incubation, gently triturate the tissue using a wide-bore P1000 pipette to aid dissociation. Avoid creating bubbles. The digestion is complete when the solution is turbid and large tissue pieces are gone.[7]
-
Washing: Stop the digestion by adding 10 mL of cold HBSS + 5% FBS. Centrifuge at low speed (e.g., 900 x g) for 2 minutes at 4°C.[11] Discard the supernatant containing fat and collagenase.
-
Purification: Resuspend the pellet in 10 mL of fresh HBSS + 5% FBS and centrifuge again. Repeat this wash step twice to remove residual enzymes and debris.
-
Filtration: Resuspend the final pellet in 5 mL of HBSS and gently pass it through a 500 µm nylon mesh to remove any undigested large clumps.
-
Recovery: Allow the isolated acini to recover in fresh assay buffer at room temperature for at least 30 minutes before starting experiments.
Protocol 2: Amylase Secretion Assay
This assay provides a functional readout of acinar cell exocytosis.[7][15]
Rationale: CCK-8 stimulation triggers amylase release. A competitive antagonist will shift the CCK-8 dose-response curve to the right without reducing the maximal response. Comparing the magnitude of this shift caused by (S)-Lorglumide and Devazepide is the core of the cross-validation.
Method:
-
Aliquoting: Prepare microfuge tubes for each experimental condition (at least in triplicate). This includes basal (no stimulation), CCK-8 alone (e.g., 1 pM to 10 nM), and CCK-8 in the presence of a fixed concentration of antagonist.
-
Antagonist Pre-incubation: Add aliquots of your acinar suspension to tubes containing either vehicle, (S)-Lorglumide (e.g., 1 µM), or Devazepide (e.g., 10 nM). Incubate for 15-20 minutes at 37°C. The concentrations should be chosen based on their known affinities to achieve a significant but surmountable block.
-
Stimulation: Add the corresponding concentrations of CCK-8 to the tubes and incubate for 30 minutes at 37°C.
-
Separation: Centrifuge the tubes at low speed to pellet the acini.
-
Sample Collection: Carefully collect the supernatant, which contains the secreted amylase.
-
Total Amylase: For a "total content" sample, lyse an aliquot of the acinar suspension with a detergent (e.g., Triton X-100).
-
Quantification: Measure amylase activity in the supernatant using a commercial amylase activity kit (e.g., Phadebas assay).
-
Analysis: Express secreted amylase as a percentage of the total cellular amylase content. Plot this percentage against the log concentration of CCK-8 for each condition (control, +(S)-Lorglumide, +Devazepide).
Protocol 3: Intracellular Calcium [Ca²⁺]i Measurement
This assay measures the primary second messenger signal triggered by CCK1 receptor activation.
Rationale: CCK1 is a Gq-coupled receptor.[1] Its activation leads to an IP₃-mediated release of Ca²⁺ from the endoplasmic reticulum.[2][16] An antagonist will inhibit this Ca²⁺ signal. Confirming that both (S)-Lorglumide and Devazepide block this signal strengthens the validation.
Caption: CCK1 receptor signaling pathway in pancreatic acinar cells.
Method:
-
Dye Loading: Incubate the recovered acini with a Ca²⁺-sensitive fluorescent dye like Fura-2 AM (2-5 µM) for 30-45 minutes at room temperature in the dark.[17][18]
-
Washing: Wash the acini twice with fresh buffer to remove extracellular dye.
-
Measurement Setup: Place a coverslip with dye-loaded acini onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Baseline: Perfuse the acini with buffer and record a stable baseline fluorescence ratio (e.g., F340/F380 for Fura-2).
-
Antagonist Application: Perfuse the chamber with a buffer containing either (S)-Lorglumide or Devazepide for 5-10 minutes.
-
Stimulation: While still in the presence of the antagonist, switch to a perfusion buffer containing both the antagonist and CCK-8 (e.g., 100 pM).
-
Data Acquisition: Record the change in fluorescence ratio over time. A successful antagonism will result in a significantly blunted or absent Ca²⁺ peak compared to the control (CCK-8 alone).
Interpreting the Results: The Power of Schild Analysis
The data from the amylase secretion assay is perfectly suited for Schild analysis, a cornerstone of quantitative pharmacology for characterizing competitive antagonists.[19][20]
The Logic: A true competitive antagonist will produce parallel rightward shifts in the agonist dose-response curve. The magnitude of this shift, called the Dose Ratio (DR), depends on the antagonist's concentration and its affinity for the receptor.
The Process:
-
Determine the EC50 of CCK-8 in the absence (control) and presence of at least three different concentrations of your antagonist.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (control).
-
Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Validation Criteria: For a truly competitive interaction, the Schild plot should yield a straight line with a slope that is not significantly different from 1.0.[19]
-
Determining Affinity: The x-intercept of this line gives the pA2 value, which is the negative logarithm of the antagonist concentration required to produce a 2-fold shift in the agonist curve. The pA2 is a functional measure of the antagonist's affinity (KB) for the receptor.
The Cross-Validation Payoff: If both (S)-Lorglumide and Devazepide produce Schild plots with slopes of ~1.0, and their calculated pA2 values are consistent with their known binding affinities at the CCK1 receptor, you have generated powerful, cross-validated evidence that the observed inhibition of amylase secretion is mediated specifically through competitive antagonism at the CCK1 receptor.
Conclusion
Validating in vitro findings is not a procedural formality; it is a fundamental component of scientific rigor. By using structurally distinct antagonists like the glutamic acid-based (S)-Lorglumide and the benzodiazepine-based Devazepide, researchers can build a compelling and defensible case for the role of the CCK1 receptor in pancreatic acinar cell physiology. The protocols and analytical frameworks presented in this guide provide a robust pathway to achieving high-confidence, publishable data that stands up to scrutiny.
References
-
Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. GraphPad. [Link]
-
Wikipedia contributors. (2023). Schild regression. Wikipedia. [Link]
-
Morton, M. F., et al. (2007). Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction. British Journal of Pharmacology, 152(6), 947–956. [Link]
-
Figler, M., et al. (2011). Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. ResearchGate. [Link]
-
SPIKESfunc. (2018). Schild Plot Generator. [Link]
-
Pharmacology & Therapeutics. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. [Link]
-
Bishop, L. A., et al. (1995). Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder. British Journal of Pharmacology, 115(6), 993–1000. [Link]
-
Scarpignato, C., & Varga, G. (2008). Involvement of endogenous CCK and CCK1 receptors in colonic motor function. British Journal of Pharmacology, 155(3), 347–360. [Link]
-
Nishida, A., et al. (1994). Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist. Arzneimittel-Forschung, 44(6), 733–738. [Link]
-
Scarpignato, C. (2003). CCK1 receptor antagonist, dexloxiglumide: Effects on human isolated gallbladder. Potential clinical applications. ResearchGate. [Link]
-
Prous, J. R., & Castaner, J. (1999). Dexloxiglumide. Drugs of the Future, 24(7), 727. [Link]
-
MedChemExpress. (n.d.). Devazepide (L-364,718). Retrieved from MedChemExpress (Japanese site). [Link]
-
Vesper, H. W. (2018). Breaking into Merck's CCK Patents: the Starting Point of PNB Vesper Life Science to Design and Develop Cholecystokinin(CCK)-Antagonists as Targeted Chemotherapeutics. Lupine Publishers. [Link]
-
Makovec, F., et al. (1987). Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. Arzneimittel-Forschung, 37(11), 1265–1268. [Link]
-
Pelles-Taskó, B., et al. (2025). CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte-macrophage progenitor cells (CFU-GM) of bone marrow of rats. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Liu, X., et al. (2025). Computational frameworks transform antagonism to synergy in optimizing combination therapies. Signal Transduction and Targeted Therapy, 10(1). [Link]
-
Short, A., et al. (1999). Pharmacological characterization of antagonists of the C5a receptor. British Journal of Pharmacology, 128(3), 551–557. [Link]
-
Wang, T., et al. (2023). Integrating network pharmacology and an experimental validation strategy elucidates the protective effect and mechanism of callicarpa nudiflora against neuroinflammation. RSC Publishing. [Link]
-
Li, P., et al. (2024). Polypharmacological Drug Design Guided by Integrating Phenotypic and Restricted Fragment Docking Strategies. Journal of Medicinal Chemistry. [Link]
-
Totrov, M. (2023). Predicting multi-target pharmacology with AI/ML/3D model hybrids. Molsoft. [Link]
-
Wikipedia contributors. (2023). Lorglumide. Wikipedia. [Link]
-
Pelles-Taskó, B., et al. (2026). (PDF) CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats. ResearchGate. [Link]
-
Smith, J. P., et al. (2022). Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. MDPI. [Link]
-
Kanemitsu, S., et al. (2006). Effects of the cholecystokinin A receptor antagonist loxiglumide on the proliferation and cell cycle time of pancreatic acinar cells in rats. Pancreas, 32(2), 190–196. [Link]
-
Schmidt, W. E., et al. (1990). Comparison of loxiglumide, a cholecystokinin receptor antagonist, and atropine on hormonal and meal-stimulated pancreatic secretion in man. Digestive Diseases and Sciences, 35(11), 1392–1398. [Link]
-
Smith, J. P., et al. (2024). The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. MDPI. [Link]
-
Solomon, S., et al. (2021). Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment. MDPI. [Link]
-
JoVE. (2014). Assessing the Secretory Capacity of Pancreatic Acinar Cells. [Link]
-
JoVE. (2023). Primary Acinar Cell Isolation: A Method to Isolate Acinar Cells from Mouse Pancreas. [Link]
-
Burgos, M., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(18). [Link]
Sources
- 1. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxiglumide | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Lorglumide - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Devazepide (L-364,718, MK-329) | CCK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Integrating network pharmacology and an experimental validation strategy elucidates the protective effect and mechanism of callicarpa nudiflora against neuroinflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Predicting multi-target pharmacology with AI/ML/3D model hybrids - American Chemical Society [acs.digitellinc.com]
- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 18. Schild equation - Wikipedia [en.wikipedia.org]
- 19. SPIKESfunc [spikesfunc.github.io]
- 20. youtube.com [youtube.com]
Physicochemical Profile & Logistical Data
Advanced Laboratory Guide: Handling, Workflow, and Disposal of (S)-Lorglumide
Welcome to the definitive operational guide for handling and disposing of (S)-Lorglumide. As a Senior Application Scientist, I have designed this protocol to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution.
(S)-Lorglumide (and its racemic or sodium salt variants) is a potent, competitive antagonist of the cholecystokinin-1 (CCK1/CCKA) receptor[1][2]. While highly valuable for neurobiology and gastroenterology research, its dichlorobenzene moiety dictates specific logistical handling, particularly concerning halogenated waste segregation. This guide provides a self-validating system of protocols to ensure absolute safety and environmental compliance in your laboratory.
Understanding the molecule's physical properties is the foundation of safe handling and disposal.
Table 1: (S)-Lorglumide Key Logistical Parameters
| Parameter | Value | Operational Implication |
| Molecular Formula | C22H32Cl2N2O4 (Free acid) | Contains halogens (Cl); strictly requires halogenated waste streams[3]. |
| Molecular Weight | 459.41 g/mol | Use for precise molarity calculations in assay preparations[3]. |
| Solubility | DMSO (≥90 mg/mL), Methanol, H2O (Na+ salt) | DMSO stocks require compatible plastics (e.g., PP, PTFE) and rapid absorption precautions[4]. |
| Storage (Solid) | -20°C (up to 3 years) | Desiccation required to prevent hydrolytic degradation[4]. |
| Storage (Solution) | -80°C (up to 1 year) | Aliquot immediately to avoid freeze-thaw cycles[4]. |
| Hazard Class | WGK 2 (Water hazard) | Do not flush down sinks; strictly collect all liquid waste[5]. |
Mechanistic Context: Why We Use It
(S)-Lorglumide competitively binds to the CCK1 receptor, preventing endogenous cholecystokinin (CCK) from triggering Gq-coupled intracellular calcium release. Understanding this pathway ensures researchers appreciate the compound's biological potency and the necessity of preventing accidental exposure.
(S)-Lorglumide competitively inhibits CCK1 receptor activation, blocking downstream calcium signaling.
Standard Operating Procedure: Stock Solution Preparation
Causality Insight: We recommend DMSO for stock solutions due to its high solubility profile, but DMSO readily penetrates the skin, carrying dissolved solutes with it. Therefore, double-gloving with nitrile is mandatory to prevent accidental transdermal absorption of the bioactive compound.
Step-by-Step Methodology:
-
Preparation: Equilibrate the (S)-Lorglumide vial to room temperature in a desiccator for 30 minutes. Reasoning: Prevents condensation from introducing moisture, which can degrade the compound.
-
PPE: Don a lab coat, safety goggles, and double nitrile gloves.
-
Weighing: Inside a certified chemical fume hood, weigh the required mass using an analytical balance. Avoid dust formation to prevent inhalation hazards[6].
-
Dissolution: Add anhydrous DMSO to achieve a 10 mM or 100 mM stock. Sonicate for 5-10 minutes if the solution is not entirely clear[4].
-
Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes to protect from light. Store immediately at -80°C[4].
Proper Disposal Procedures (Core Directive)
Because (S)-Lorglumide contains two chlorine atoms on its benzene ring, its disposal is strictly governed by environmental regulations regarding halogenated compounds[7]. Improper disposal of halogenated waste into non-halogenated streams can lead to the formation of highly toxic dioxins during incineration.
Decision matrix for the segregation and disposal of (S)-Lorglumide laboratory waste.
Step-by-Step Disposal Plan:
-
Liquid Waste Segregation (Crucial):
-
Action: Collect all liquid waste containing (S)-Lorglumide (including DMSO stocks, assay buffers, and wash solutions) into a designated, clearly labeled "Halogenated Organic Waste" container.
-
Causality: The presence of the dichloro- moiety means the waste must be incinerated at higher, strictly controlled temperatures to prevent the release of corrosive hydrogen chloride gas or dioxins[6].
-
-
Solid Chemical Waste:
-
Action: Place empty original vials, unused powder, and heavily contaminated pipette tips into a rigid, leak-proof container labeled "Solid Hazardous Chemical Waste" [8].
-
-
Contaminated Consumables (PPE & Plastics):
-
Action: Lightly contaminated gloves, bench paper, and weighing boats should be collected in standard chemical waste bags. Do not place these in standard biohazard bags unless biological agents are also present.
-
-
Final Hand-off:
Emergency Spill Response Protocol
Even with meticulous technique, spills occur. A self-validating protocol ensures containment without escalating the hazard.
Step-by-Step Spill Methodology:
-
Isolate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[8].
-
Protect: Upgrade PPE to include a particulate respirator (N95 or higher) if a large amount of dry powder is spilled outside a hood, to prevent inhalation of irritating dust.
-
Containment (Powder): Do not dry-sweep. Cover the spilled powder with damp absorbent paper (moistened with water or 10% ethanol) to suppress aerosolization[9].
-
Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Collection: Use a non-sparking scoop to transfer the absorbed material into a heavy-duty chemical waste bag. Seal and label as "Spill Debris - Contains Halogenated Lorglumide"[8].
-
Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water into the halogenated waste stream[8].
References
-
Lorglumide (sodium salt) - Safety Data Sheet | Cayman Chemical | 5[5]
-
Lorglumide sodium salt - SAFETY DATA SHEET | Fisher Scientific | 6[6]
-
Safety Data Sheet - Lorglumide Sodium | LKT Laboratories (Amazon S3) | 8[8]
-
Lorglumide solid 1021868-76-7 | Sigma-Aldrich | Link
-
Lorglumide Sodium | CAS 1021868-76-7 | Santa Cruz Biotechnology | 1[1]
-
Lorglumide - CAS Common Chemistry | American Chemical Society | 3[3]
-
Lorglumide (sodium salt) (CAS Number: 1021868-76-7) | Cayman Chemical | 7[7]
Sources
- 1. scbt.com [scbt.com]
- 2. FDA全球物质登记数据库-L [drugfuture.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Lorglumide sodium salt | cholecystokinin | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.fi [fishersci.fi]
- 7. caymanchem.com [caymanchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. documents.tocris.com [documents.tocris.com]
Navigating the Safe Handling of Lorglumide, (S)-: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Lorglumide, (S)-, a potent and selective cholecystokinin A (CCK-A) receptor antagonist, is a valuable tool in gastroenterological and oncological research. As with any active pharmaceutical ingredient, ensuring the safety of laboratory personnel through rigorous handling protocols is paramount. This guide provides a detailed operational plan for the use of personal protective equipment (PPE), and the safe disposal of Lorglumide, (S)-, grounded in established safety principles and synthesized from available technical data.
Hazard Assessment and a Conservative Approach
Safety Data Sheets (SDS) for Lorglumide sodium salt present some conflicting information. While some sources classify the substance as not hazardous under the Globally Harmonized System (GHS)[1], others recommend a range of protective measures due to potential for irritation and harm if inhaled, ingested, or absorbed through the skin.[2][3] In the interest of best safety practices, this guide adopts a conservative approach, recommending a comprehensive suite of PPE and handling procedures to minimize any potential exposure.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂Cl₂N₂O₄ | |
| Molar Mass | 459.41 g/mol | |
| Appearance | White solid/powder | [2] |
| Solubility | Soluble in methanol or water | [3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the foundation of safe handling for Lorglumide, (S)-. The following provides a step-by-step guide to appropriate PPE selection and use.
Core PPE Requirements
Mandatory for all handling of Lorglumide, (S)- powder:
-
Eye and Face Protection: Wear safety glasses with side shields or, for greater protection against splashes, chemical safety goggles that conform to EU standard EN 166 or NIOSH (US) standards.[2][3] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear two pairs of chemotherapy-grade nitrile gloves. Gloves must be inspected for any signs of degradation or puncture before use. Follow proper glove removal techniques to avoid skin contact.
-
Body Protection: A disposable, solid-front, back-closure gown made of a low-linting material is required. Long-sleeved clothing should be worn underneath the gown.[2]
-
Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved N95 or P1 (EN 143) dust mask is recommended to prevent inhalation of fine particles.[3] All handling of the powder should ideally be performed within a certified chemical fume hood or a biological safety cabinet.
PPE for Solution Handling
When working with Lorglumide, (S)- in solution, the risk of aerosolization is reduced, but the potential for splashes remains.
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Hand Protection: A single pair of nitrile gloves is generally sufficient, but double gloving is recommended if there is a higher risk of splashes or prolonged contact.
-
Body Protection: A standard lab coat is acceptable, but a fluid-resistant gown is preferred.
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential to minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Lorglumide, (S)- in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Weighing and Solution Preparation
This phase presents the highest risk of powder aerosolization and requires the most stringent controls.
-
Don Full PPE: Before entering the designated handling area, put on all required PPE as outlined in section 2.1.
-
Decontaminate Work Surface: Wipe down the work surface of the chemical fume hood with an appropriate cleaning agent.
-
Weigh Lorglumide, (S)- Powder: Use a dedicated set of weighing tools. Handle the powder carefully to avoid generating dust.
-
Prepare Solution: Add the solvent to the powder slowly to avoid splashing.
-
Seal Primary Container: Securely cap the container holding the Lorglumide, (S)- solution.
-
Decontaminate Exterior of All Containers: Wipe the exterior of the solution container and any other equipment with a suitable decontaminating agent.
-
Transport to Work Area: Transport the sealed container to the experimental area.
-
Proceed with Experiment: Follow standard laboratory procedures for your experiment, adhering to the PPE requirements for solution handling.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE outlined in section 2.1.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with an absorbent material to prevent further aerosolization.
-
For liquid spills: Absorb the liquid with an inert material such as vermiculite or sand.[4]
-
-
Clean the Spill:
-
Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and water.[4] Collect all cleaning materials as hazardous waste.
-
-
Dispose of Contaminated Materials: All materials used for spill cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of Lorglumide, (S)- and associated waste is a critical final step.
Waste Segregation
At the point of generation, all waste contaminated with Lorglumide, (S)- must be segregated from other laboratory waste streams.
-
Solid Waste: This includes unused Lorglumide, (S)- powder, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Liquid Waste: This includes any solutions containing Lorglumide, (S)-.
Containment and Labeling
-
Containers: Use designated, leak-proof containers with secure lids for both solid and liquid waste.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "Lorglumide, (S)-". The date of accumulation should also be indicated.[4]
Storage and Disposal
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Disposal: Arrange for the collection and disposal of all Lorglumide, (S)- waste through your institution's licensed hazardous waste contractor. The preferred method of disposal for pharmaceutical waste is incineration at a permitted facility.[5] Do not dispose of Lorglumide, (S)- down the drain or in the regular trash. [5]
By adhering to these comprehensive safety and disposal protocols, researchers can confidently and safely utilize Lorglumide, (S)- in their work, ensuring the protection of both laboratory personnel and the environment.
References
-
Safety Data Sheet - Lorglumide Sodium. LKT Laboratories, Inc. [Link]
-
Lorglumide - Wikipedia. [Link]
-
LORGLUMIDE — Chemical Substance Information. NextSDS. [Link]
-
Safety Data Sheet(SDS). [Link]
-
Personal Protective Equipment - POGO Satellite Manual. [Link]
-
PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC. [Link]
-
Personal Protective Equipment for Infection Control - FDA. [Link]
-
Radioactive waste | Hazardous Waste Management - McGill University. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
